molecular formula C10H10O5 B5868557 2-methoxy-2-oxoethyl 4-hydroxybenzoate

2-methoxy-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B5868557
M. Wt: 210.18 g/mol
InChI Key: ROGHXCNLVCYVRF-UHFFFAOYSA-N
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Description

2-methoxy-2-oxoethyl 4-hydroxybenzoate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and enzyme inhibition. It is an ester derivative of 4-hydroxybenzoic acid, a naturally occurring phenolic acid found in various plants and a key precursor to parabens like methylparaben, which are widely used as preservatives . The structure incorporates both a 4-hydroxybenzoate moiety and a 2-methoxy-2-oxoethyl ester group, which may influence its physicochemical properties and biological activity. While specific studies on this exact compound are limited, research on structurally similar methoxy-substituted and benzoic acid derivatives has shown significant potential. For instance, methoxy-substituted tyramine derivatives incorporating hydroxy-substituted cinnamic and benzoic acid scaffolds have demonstrated potent tyrosinase inhibitory activity, which is relevant for research in melanogenesis and skin hyperpigmentation disorders . The methoxy group is a common feature in drug design and bioactive molecules, where it can influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile by participating in hydrophobic interactions and acting as a hydrogen bond acceptor . Researchers are exploring this compound and its analogs as potential inhibitors for enzymes like tyrosinase. The mechanism of action for such inhibitors often involves interaction with the enzyme's active site, potentially through coordination or binding near the catalytic copper centers, as suggested by in silico docking studies of related compounds . This makes it a valuable candidate for further investigation in biochemical and pharmacological research. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-15-10(13)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHXCNLVCYVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-2-oxoethyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid. While not a commonly cataloged compound, its synthesis is readily achievable through established esterification methodologies. This document details its chemical and physical properties, a proposed synthesis protocol via Steglich esterification, and predicted spectroscopic data for characterization. Furthermore, potential applications in drug development and research are discussed, drawing parallels with the well-documented activities of related 4-hydroxybenzoic acid esters (parabens). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this novel compound.

Introduction

4-hydroxybenzoic acid and its ester derivatives, commonly known as parabens, are a class of compounds of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] They are known for their antimicrobial and preservative properties.[1][2][3][4] The biological activity and physicochemical properties of these compounds can be modulated by altering the ester substituent. This guide focuses on a specific, less-documented derivative, 2-methoxy-2-oxoethyl 4-hydroxybenzoate. By introducing a functionalized ester group, the potential for this molecule to serve as a novel prodrug, a modified preservative, or a scaffold for further chemical elaboration is considerable. This document serves as a foundational resource for the synthesis, characterization, and potential application of this compound.

Chemical and Physical Properties

Based on its chemical structure, the following properties for 2-methoxy-2-oxoethyl 4-hydroxybenzoate can be determined:

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
IUPAC Name 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Note: Additional physicochemical properties such as melting point, boiling point, and solubility would be determined experimentally following synthesis.

Synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

The synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate can be effectively achieved through a Steglich esterification. This method is particularly advantageous as it is a mild reaction, suitable for substrates that may be sensitive to more acidic or basic conditions.[5][6][7][8] The reaction involves the coupling of a carboxylic acid and an alcohol using a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][7]

Synthesis Workflow

Synthesis_Workflow Reactants 4-Hydroxybenzoic Acid + Methyl Glycolate Reaction Steglich Esterification (Room Temperature, 24h) Reactants->Reaction Add Reagents Reagents DCC + DMAP in Dichloromethane Workup Filtration of DCU Aqueous Workup Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2-methoxy-2-oxoethyl 4-hydroxybenzoate Purification->Product

Caption: Workflow for the synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate via Steglich esterification.

Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid

  • Methyl glycolate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1 equivalent) and methyl glycolate (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by dicyclohexylcarbodiimide (1.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 2-methoxy-2-oxoethyl 4-hydroxybenzoate would be achieved through standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are as follows:

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-O-CH₂-C=O): A singlet at approximately δ 4.8 ppm.

  • Methoxy Protons (-O-CH₃): A singlet at approximately δ 3.8 ppm.

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which may vary depending on concentration and solvent.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two signals in the range of δ 165-175 ppm.

  • Aromatic Carbons: Signals corresponding to the substituted benzene ring, including a signal for the carbon attached to the hydroxyl group at a higher chemical shift.

  • Methylene Carbon (-O-CH₂-C=O): A signal around δ 60-65 ppm.

  • Methoxy Carbon (-O-CH₃): A signal around δ 52 ppm.

IR Spectroscopy
  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C=O Stretch (Ester): Strong absorptions around 1700-1750 cm⁻¹.[9]

  • C-O Stretch (Ester and Ether): Strong absorptions in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.18).

  • Fragmentation Pattern: Common fragmentation patterns for benzoate esters include the loss of the alkoxy group and the formation of characteristic aromatic fragment ions.[10][11]

Potential Applications in Drug Development and Research

Derivatives of 4-hydroxybenzoic acid have a wide range of reported biological activities, including antimicrobial, anti-inflammatory, antioxidant, and estrogenic effects.[1][2][12] The unique structure of 2-methoxy-2-oxoethyl 4-hydroxybenzoate suggests several potential applications:

  • Novel Preservative: The functionalized ester group may modulate the antimicrobial activity and solubility profile compared to traditional parabens, potentially offering a preservative with improved properties for pharmaceutical formulations.[3][4][13][14]

  • Prodrug Design: The ester linkage could be designed to be cleaved in vivo by esterases, releasing 4-hydroxybenzoic acid and methyl glycolate. This could be a strategy to modify the pharmacokinetic properties or target the release of these molecules.

  • Scaffold for Synthesis: The phenolic hydroxyl group provides a reactive site for further chemical modification, allowing for the synthesis of more complex molecules with potential therapeutic applications.

  • Biological Activity Screening: As a novel derivative, the compound itself should be screened for a range of biological activities to identify any unique therapeutic potential.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis, characterization, and potential applications of 2-methoxy-2-oxoethyl 4-hydroxybenzoate. By leveraging established synthetic methodologies like the Steglich esterification, this novel compound can be readily prepared for further investigation. Its structural similarity to well-known parabens suggests a range of potential applications in the pharmaceutical and research fields. The information presented herein is intended to serve as a valuable resource for scientists and researchers interested in exploring the properties and uses of new 4-hydroxybenzoic acid derivatives.

References

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Sources

solubility of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-2-oxoethyl 4-hydroxybenzoate. In the absence of extensive empirical data in published literature for this specific ester, this document establishes a predictive solubility framework based on its physicochemical properties and data from structurally analogous compounds. The core of this guide is a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, designed to empower researchers in generating reliable and reproducible data. This work is intended to be a foundational resource for professionals in pharmaceutical development, chemical synthesis, and formulation science, enabling informed solvent selection and process optimization.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the efficacy, formulation, and bioavailability of active pharmaceutical ingredients (APIs) and other chemical entities.[1] For a compound like 2-methoxy-2-oxoethyl 4-hydroxybenzoate, understanding its solubility profile in a range of organic solvents is critical for a variety of applications, from designing purification and crystallization processes to developing stable and effective formulations.[2] The principle of "like dissolves like" serves as a primary guide, suggesting that polar solutes will exhibit greater solubility in polar solvents, and non-polar solutes in non-polar solvents.[1][3] This guide will delve into the predicted solubility of 2-methoxy-2-oxoethyl 4-hydroxybenzoate and provide a robust methodology for its empirical determination.

Physicochemical Characterization of 2-methoxy-2-oxoethyl 4-hydroxybenzoate and Its Analogs

Direct empirical data for 2-methoxy-2-oxoethyl 4-hydroxybenzoate is scarce. However, by examining its structure and the properties of closely related analogs, we can construct a scientifically sound hypothesis regarding its solubility.

Target Compound: 2-methoxy-2-oxoethyl 4-hydroxybenzoate

  • Molecular Formula: C10H10O5

  • Molecular Structure: The molecule consists of a 4-hydroxybenzoate core, which provides a polar phenolic hydroxyl group capable of hydrogen bonding. This is esterified with a 2-methoxy-2-oxoethyl group, which adds another ester linkage and a methoxy group, contributing to both polarity and potential steric effects.

Structural Analogs and Their Properties:

To predict the solubility of our target compound, we will consider the properties of similar molecules for which data is available:

  • Methyl 4-hydroxybenzoate (Methylparaben): A widely studied compound, it is known to be slightly soluble in water but readily dissolves in polar organic solvents like ethanol, ether, and acetone.[4] One source indicates a solubility of 1 gram in 2.5 ml of ethanol.[5]

  • 2-Methoxyethyl 4-hydroxybenzoate: This analog is structurally very similar, with a 2-methoxyethyl group instead of a 2-methoxy-2-oxoethyl group. Its LogP is reported as 1.56, suggesting a moderate lipophilicity.[6]

  • Methyl 4-hydroxy-2-methoxybenzoate: This isomer has a predicted XLogP3 of 1.7, indicating its lipophilic character.[7]

Table 1: Physicochemical Properties of 2-methoxy-2-oxoethyl 4-hydroxybenzoate and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
2-methoxy-2-oxoethyl 4-hydroxybenzoate (Target) C10H10O5210.18~1.5 - 2.0 (estimated)15
Methyl 4-hydroxybenzoate[7]C8H8O3152.151.9613
2-Methoxyethyl 4-hydroxybenzoate[6]C10H12O4196.201.5614
Methyl 4-hydroxy-2-methoxybenzoate[7]C9H10O4182.171.714

The presence of a phenolic hydroxyl group makes 2-methoxy-2-oxoethyl 4-hydroxybenzoate a hydrogen bond donor.[8] The multiple oxygen atoms in the ester and methoxy groups act as hydrogen bond acceptors.[1][9] This dual capability allows for interactions with a wide range of solvents.

Predicted Solubility Profile

Based on the structural analysis and analog data, the following solubility profile for 2-methoxy-2-oxoethyl 4-hydroxybenzoate is predicted:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the phenolic hydroxyl group. Also expected to be highly soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

  • Moderate Solubility: Likely in solvents of intermediate polarity, such as dichloromethane and diethyl ether.

  • Low Solubility: Predicted in non-polar solvents like hexanes, cyclohexane, and toluene, as the polar functional groups of the solute will have limited favorable interactions with these non-polar molecules.

  • Slight Solubility in Water: Similar to its analogs, it is expected to have low water solubility due to the presence of the non-polar benzene ring and the ester groups.

The solubility is also expected to increase with temperature for most solvent systems, as the dissolution process is typically endothermic.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The following section details the recommended shake-flask method, a gold standard for determining equilibrium solubility.[2]

Materials and Equipment
  • Solute: 2-methoxy-2-oxoethyl 4-hydroxybenzoate (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Vortex mixer

    • Centrifuge

    • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-methoxy-2-oxoethyl 4-hydroxybenzoate to a pre-weighed vial. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic visual inspection to ensure the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Quality Control
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Blank Samples: A blank sample of the pure solvent should be analyzed to ensure there are no interfering peaks or background absorbance.

  • Filter Compatibility: Ensure the syringe filters used are chemically compatible with the organic solvents to prevent leaching of extractables that could interfere with the analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Solubility_Determination_Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (24-72 hours) settle Allow solids to settle equil->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quant Calculate concentration from calibration curve analyze->quant

Caption: Workflow for determining the solubility of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

Conclusion

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available at: [Link].

  • SIELC Technologies. (2018). 2-Methoxyethyl 4-hydroxybenzoate. Available at: [Link].

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  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link].

  • MDPI. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available at: [Link].

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  • SciELO México. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Available at: [Link].

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  • BindingDB. 2-hydroxy-4-methoxybenzoic acid [2-(2-methoxy-4-nitroanilino)-2-oxoethyl] ester. Available at: [Link].

  • AERU. 2-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid. Available at: [Link].

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Technical Guide: Structural & Functional Analysis of 2-Methoxy-2-Oxoethyl 4-Hydroxybenzoate vs. Methyl Paraben

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural comparison between the industry-standard preservative Methyl Paraben (Methyl 4-hydroxybenzoate) and its functionalized derivative, 2-methoxy-2-oxoethyl 4-hydroxybenzoate (henceforth referred to as MOE-Paraben ).

While Methyl Paraben represents a stable, lipophilic alkyl ester, MOE-Paraben introduces a glycolate-based side chain (


). This structural modification shifts the molecule from a stable preservative to a "soft drug" or "labile intermediate" phenotype. This guide details the mechanistic implications of this change, specifically focusing on hydrolytic instability, metabolic clearance, and polarity shifts, providing researchers with the rationale for selecting between stability (Methyl Paraben) and rapid clearance (MOE-Paraben).

Structural Deconstruction & Physicochemical Properties

The core difference lies in the ester side chain. Methyl Paraben possesses a simple methyl group, whereas MOE-Paraben substitutes this with a methoxycarbonylmethyl group. This is not merely a change in bulk; it introduces a second electrophilic center and alters the electronic environment of the benzoate ester.

Molecular Architecture
FeatureMethyl ParabenMOE-Paraben (2-methoxy-2-oxoethyl 4-hydroxybenzoate)
Formula


MW 152.15 g/mol 238.20 g/mol
Side Chain Methyl (

)
Methoxycarbonylmethyl (

)
Ester Groups 1 (Benzoate)2 (Benzoate + Aliphatic)
Electronic Effect Alkyl (+I effect, stabilizing)

-Carbonyl (-I effect, destabilizing)
LogP (Predicted) ~1.96 (Moderate Lipophilicity)~1.2 - 1.5 (Increased Polarity due to extra oxygens)
The Electronic "Activation" Mechanism

In Methyl Paraben, the methyl group exerts a weak electron-donating inductive effect (+I), stabilizing the ester carbonyl against nucleophilic attack.

In contrast, the side chain of MOE-Paraben contains an ester carbonyl at the


-position relative to the benzoate oxygen. This creates an electron-withdrawing inductive effect (-I).
  • Consequence: The benzoate carbonyl carbon in MOE-Paraben becomes more electrophilic (more positive partial charge,

    
    ).
    
  • Result: The rate of hydrolysis for the benzoate linkage is significantly accelerated compared to Methyl Paraben. This is a classic strategy in "soft drug" design to ensure rapid systemic deactivation [1].

Hydrolytic Stability & Metabolic Pathways[1]

The most critical functional difference is the degradation profile. Methyl Paraben is relatively stable in neutral aqueous solutions, requiring enzymatic catalysis (esterases) or extreme pH for rapid hydrolysis. MOE-Paraben is designed for lability.

Dual Hydrolysis Sites

MOE-Paraben contains two susceptible sites:

  • Site A (Aliphatic Ester): The terminal methyl ester. Aliphatic esters generally hydrolyze faster than aromatic esters due to lack of resonance stabilization.

  • Site B (Aromatic Ester): The benzoate linkage.[1][2][3] As noted above, this is activated by the neighboring carbonyl.

Comparative Pathway Diagram

The following diagram illustrates the divergent stability and breakdown products.

G cluster_0 Methyl Paraben (Stable) cluster_1 MOE-Paraben (Labile) MP Methyl Paraben (Lipophilic Preservative) HBA_MP 4-Hydroxybenzoic Acid (Inactive Metabolite) MP->HBA_MP Slow Hydrolysis (Liver Esterases) MEOH Methanol MP->MEOH MOE MOE-Paraben (Soft Analog) INT Intermediate: Carboxymethyl 4-hydroxybenzoate MOE->INT Fast Hydrolysis (Site A) (Plasma Esterases) HBA_MOE 4-Hydroxybenzoic Acid MOE->HBA_MOE Direct Hydrolysis (Site B) INT->HBA_MOE Spontaneous/Enzymatic (Site B) GLY Glycolic Acid INT->GLY

Figure 1: Comparative degradation pathways. Methyl Paraben yields a single step hydrolysis. MOE-Paraben undergoes a cascade hydrolysis, releasing Glycolic Acid and 4-HBA.

Experimental Protocol: Comparative Hydrolysis Kinetics

To validate the structural hypothesis (that MOE-Paraben is significantly more labile), the following self-validating protocol is recommended. This setup uses pseudo-first-order kinetics to quantify the stability difference.

Materials
  • Analytes: Methyl Paraben (Standard), MOE-Paraben (Synthesized/Purchased).

  • Matrix: Phosphate Buffer Saline (PBS) pH 7.4 (simulating plasma) and Rat Plasma (for enzymatic validation).

  • Internal Standard: Propyl Paraben (distinct retention time).

Methodology (Self-Validating Workflow)
  • Stock Preparation: Dissolve both compounds in DMSO to 10 mM (Stock A and B).

  • Initiation: Spike Stock A and B separately into pre-warmed (37°C) PBS to a final concentration of 50 µM.

    • Control: Spike into acetonitrile (quenched state) to determine

      
       recovery.
      
  • Sampling:

    • Aliquot 100 µL at

      
       minutes.
      
    • Immediately quench with 100 µL ice-cold Acetonitrile containing 1% Formic Acid + Internal Standard.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV/Vis (254 nm).

  • Data Processing: Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.
Expected Results (Validation Criteria)
  • Methyl Paraben: Should show

    
     degradation over 120 mins in PBS (pH 7.4). 
    
    
    
    hours.[3]
  • MOE-Paraben: Should show rapid degradation. In plasma, expected

    
     minutes due to non-specific esterase activity on the aliphatic ester [2].
    

Synthesis & Purity Verification

If MOE-Paraben is not commercially available as a certified reference material, it must be synthesized. The synthesis confirms the structure.

Reaction:



Critical Control Point: Using a strong base (NaOH) will hydrolyze the product. Use a mild base like Potassium Carbonate (


)  in Acetone or DMF to favor alkylation of the carboxylate without hydrolyzing the ester [3].

Step-by-Step Synthesis:

  • Dissolve 4-Hydroxybenzoic acid (1 eq) in Acetone.

  • Add

    
     (1.2 eq) and stir for 30 mins to form the potassium salt.
    
  • Add Methyl Chloroacetate (1.1 eq) dropwise. Reflux for 4-6 hours.

  • Filter inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water.

  • Verification: NMR must show the singlet for the methylene group (

    
    ) around 
    
    
    
    ppm, distinct from the methyl ester of paraben (
    
    
    ppm).

Applications & Safety Implications

Methyl Paraben[6]
  • Role: Preservative (Antimicrobial).

  • Mechanism: Perturbs bacterial cell membranes.

  • Safety Profile: Generally Regarded As Safe (GRAS) up to certain limits. Accumulation is a concern in neonates due to slower liver clearance.

MOE-Paraben[7]
  • Role: Prodrug moiety or "Soft" Preservative.

  • Mechanism: The "2-methoxy-2-oxoethyl" group increases water solubility slightly and ensures the molecule does not persist in the environment or the body.

  • Toxicity: Upon hydrolysis, it releases Glycolic Acid . While generally safe in low quantities, high systemic loads of glycolate can lead to metabolic acidosis (similar to ethylene glycol toxicity mechanisms, though much less severe). This limits its use to low-concentration topical or transient applications.

References

  • Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews, 20(1), 58-101. Link

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for esterification protocols using alkyl halides and carboxylate salts). Link

Sources

A Technical Guide to Investigating the Pharmacological Potential of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzoate Ester

In the landscape of modern pharmacology, the exploration of novel chemical entities for therapeutic applications is a cornerstone of drug discovery. This guide focuses on 2-methoxy-2-oxoethyl 4-hydroxybenzoate, a compound of interest due to its structural relation to a well-established class of molecules: the hydroxybenzoic acids and their derivatives. While direct pharmacological data on this specific molecule is nascent, its chemical architecture—a derivative of 4-hydroxybenzoic acid (4-HBA)—provides a strong rationale for investigating its potential bioactivities.[1][2][3]

Compound Profile and Rationale for Investigation

Chemical Structure: 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Molecular Formula: C10H10O5

Rationale: The core of this molecule is 4-hydroxybenzoic acid, a phenolic compound found in various plants and a precursor to parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties.[2][4][5] Derivatives of 4-HBA are known to possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][6][7] The ester linkage to a 2-methoxy-2-oxoethyl group may modulate the parent molecule's physicochemical properties, such as solubility and cell permeability, potentially influencing its bioavailability and efficacy.

Hypothesized Pharmacological Applications and Mechanistic Insights

Based on its structural similarity to known bioactive hydroxybenzoic acid derivatives, we hypothesize that 2-methoxy-2-oxoethyl 4-hydroxybenzoate may exhibit the following pharmacological activities:

  • Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways.[8][9][10] We postulate that this compound could interfere with pro-inflammatory cascades, such as the NF-κB and MAPK pathways, or inhibit enzymes like cyclooxygenases (COX).[8][9]

  • Antioxidant Activity: The phenolic hydroxyl group is a hallmark of antioxidant potential, capable of scavenging free radicals and reducing oxidative stress.[6] This activity is a plausible attribute of the target compound.

  • Antimicrobial Activity: Given that parabens (alkyl esters of 4-hydroxybenzoic acid) are potent antimicrobial agents, it is highly probable that 2-methoxy-2-oxoethyl 4-hydroxybenzoate will demonstrate activity against a range of microbial pathogens.[4]

A Step-by-Step Guide to Experimental Validation

This section provides detailed experimental workflows to systematically test the hypothesized pharmacological activities.

Assessment of Anti-inflammatory Potential

A tiered approach, starting with in vitro assays and progressing to more complex cellular models, is recommended.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Compound COX_Inhibition COX-1/COX-2 Enzyme Inhibition Assay Compound->COX_Inhibition Protein_Denaturation Inhibition of Protein Denaturation Assay Compound->Protein_Denaturation Cell_Culture RAW 264.7 Macrophages COX_Inhibition->Cell_Culture Proceed if active Protein_Denaturation->Cell_Culture Proceed if active LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Production Nitric Oxide (NO) Production Assay (Griess Test) LPS_Stimulation->NO_Production Cytokine_Analysis Pro-inflammatory Cytokine Analysis (ELISA) LPS_Stimulation->Cytokine_Analysis G Compound Compound DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Compound->FRAP_Assay Total_Phenolic Total Phenolic Content (Folin-Ciocalteu) Compound->Total_Phenolic

Caption: Workflow for assessing the antioxidant properties of the compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12]

  • Objective: To measure the compound's ability to scavenge the stable free radical DPPH.

  • Reagent Preparation: Prepare a methanolic solution of DPPH.

  • Reaction: Mix the DPPH solution with the test sample at various concentrations.

  • Incubation: Allow the mixture to react for 30 minutes in the dark at room temperature. [11]5. Measurement: Measure the absorbance at 517 nm using a spectrophotometer. [11]6. Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) Total Phenolic Content (TPC) by Folin-Ciocalteu Assay [13][14]

  • Objective: To quantify the total phenolic compounds present.

  • Reaction Mixture: Mix an aliquot of the compound solution with Folin-Ciocalteu phenol reagent.

  • Incubation and Neutralization: After 5 minutes, add a 20% sodium carbonate solution and make up the volume with distilled water. [14]4. Measurement: After 2 hours, measure the absorbance at 760 nm. [14]5. Data Analysis: Use a gallic acid standard curve to express the total phenolic content as gallic acid equivalents (GAE).

Antimicrobial Activity Profiling

Screening against a panel of clinically relevant bacteria and fungi is crucial.

G Compound Compound Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC/MBC) Disk_Diffusion->Broth_Microdilution If active, determine MIC/MBC

Caption: Workflow for determining the antimicrobial efficacy of the compound.

a) Agar Disk Diffusion Assay [15][16]

  • Objective: A preliminary qualitative screening for antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate.

  • Disk Application: Apply sterile paper disks impregnated with the test compound at a known concentration to the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • Measurement: Measure the diameter of the zone of inhibition around each disk.

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) [15][17]

  • Objective: To quantitatively determine the lowest concentration of the compound that inhibits growth (MIC) and kills the microorganism (MBC/MFC).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC/MFC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner for easy comparison.

Table 1: Summary of Potential Anti-inflammatory Activity

AssayEndpointTest CompoundPositive Control
COX-1 InhibitionIC50 (µM)Celecoxib
COX-2 InhibitionIC50 (µM)Celecoxib
Protein Denaturation% Inhibition @ 100 µMDiclofenac Sodium
NO ProductionIC50 (µM)L-NAME

Table 2: Summary of Potential Antioxidant Activity

AssayEndpointTest CompoundPositive Control
DPPH ScavengingIC50 (µg/mL)Ascorbic Acid
Total Phenolic Contentmg GAE/gGallic Acid

Table 3: Summary of Potential Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Mechanistic Deep Dive: Investigating Signaling Pathways

Should the initial screening reveal significant anti-inflammatory activity, further investigation into the underlying molecular mechanisms is warranted.

G LPS_Stimulated_Cells LPS-Stimulated RAW 264.7 Cells + Compound Protein_Extraction Protein Extraction LPS_Stimulated_Cells->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot NFkB_p65 Phospho-NF-κB p65 Western_Blot->NFkB_p65 p38_MAPK Phospho-p38 MAPK Western_Blot->p38_MAPK JNK Phospho-JNK Western_Blot->JNK

Caption: Workflow for investigating the effect on key inflammatory signaling pathways.

This involves treating cells with the compound and a pro-inflammatory stimulus (e.g., LPS) and then analyzing the phosphorylation status of key signaling proteins like NF-κB p65, p38 MAPK, and JNK via Western blotting. A reduction in the phosphorylation of these proteins would suggest that the compound's anti-inflammatory effects are mediated through the inhibition of these pathways. [8]

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for the initial pharmacological evaluation of 2-methoxy-2-oxoethyl 4-hydroxybenzoate. Positive results in these assays would provide a strong foundation for more advanced preclinical studies, including in vivo models of inflammation, oxidative stress, and infection. Further derivatization of the parent molecule could also be explored to optimize its activity and pharmacokinetic properties. The journey from a promising chemical structure to a potential therapeutic agent is a long and rigorous one, and the methodologies described herein represent the critical first steps in that process.

References

  • Benchchem.
  • Benchchem.
  • MDPI. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • PMC.
  • TargetMol. 2-(4-methoxyphenyl)
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • Ataman Kimya.
  • MDPI.
  • PMC.
  • Google Patents. US20030040032A1 - Methods of screening for antimicrobial compounds.
  • PMC.
  • CABI Digital Library. Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts.
  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • PMC.
  • DrugBank.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Simagchem. 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More.
  • Benchchem. Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)
  • MDPI.
  • ResearchGate. p-Hydroxybenzoic acid esters as preservatives. I.
  • CORE Scholar.
  • PMC. In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm.
  • Rasayan Journal of Chemistry. IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA.
  • Wikipedia. Methylparaben.
  • PubChem. (2-Anilino-2-oxoethyl)
  • PubChem. Methylparaben | C8H8O3.
  • Sigma-Aldrich.
  • PubMed. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro)
  • Chem-Impex. 2-Hydroxy-4-methoxybenzoic acid methyl ester.
  • ChemicalBook. 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
  • PubMed. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7)
  • ResearchGate. (PDF)
  • PubMed.
  • Medium.
  • Benchchem.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • A2B Chem. 2237-36-7 | MFCD00002450 | Benzoic acid, 2-hydroxy-4-methoxy-.

Sources

Comprehensive Safety & Handling Architecture: 2-Methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 2-methoxy-2-oxoethyl 4-hydroxybenzoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

2-Methoxy-2-oxoethyl 4-hydroxybenzoate (Predicted Formula: C₁₀H₁₀O₅ | MW: 210.18 g/mol ) is a specialized ester derivative often utilized in drug development as a prodrug linker or a synthon for functionalized phenolic compounds. Structurally, it represents the conjugation of 4-hydroxybenzoic acid (paraben core) with methyl glycolate via an ester linkage.

This guide provides a Predicted Safety Profile based on Structure-Activity Relationships (SAR) and functional group analysis. As a likely New Chemical Entity (NCE) or niche intermediate with limited direct toxicological data, researchers must treat this compound with elevated caution, anticipating hazards associated with both phenolic esters and alpha-hydroxy acid derivatives.

Core Hazard Identification (Predicted GHS)
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Sensitization, Skin Cat 1H317 May cause an allergic skin reaction (Paraben moiety).

Physicochemical Profile & Stability Logic

Understanding the physical behavior of this molecule is critical for designing safe experimental protocols. The presence of two ester groups makes this compound susceptible to hydrolysis, which dictates storage conditions.

Predicted Properties Table
PropertyValue (Predicted)Technical Implication
Physical State White to off-white crystalline solidLikely forms dust; inhalation hazard exists.
Melting Point 115°C – 130°CSolid at room temp; handle powders in a hood.
Solubility (Water) Low to ModerateHydrophobic enough to penetrate skin; hydrolyzes slowly in aqueous buffers.
Solubility (Organic) High (DMSO, Methanol, DCM)Use DMSO for stock solutions; avoid protic solvents for long-term storage.
LogP ~1.5 – 2.0Lipophilic; potential for dermal absorption.
pKa (Phenol) ~8.5Weakly acidic; forms phenolate salts with strong bases.
Stability & Reactivity Assessment
  • Hydrolysis Risk: The "2-methoxy-2-oxoethyl" ester linkage is an activated ester relative to the benzoate. Exposure to moisture or basic pH will rapidly degrade the compound into 4-hydroxybenzoic acid and methyl glycolate (which further hydrolyzes to glycolic acid).

  • Incompatibility: Strong oxidizing agents, strong bases (causes saponification), and strong acids.

Operational Protocols: Handling & Storage

Expertise Note: The following protocols are designed to mitigate the risk of "silent hydrolysis" where the reagent degrades before use, and to prevent sensitization.

A. Storage Architecture
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . The alpha-keto ester moiety can be moisture-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap leaching.

B. Experimental Handling (Step-by-Step)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).

  • Weighing: Perform all weighing operations inside a Chemical Fume Hood . Use an anti-static gun if the powder is fluffy to prevent aerosolization.

  • Solubilization:

    • Preferred Solvent: Anhydrous DMSO or DMF.

    • Avoid: Alcohols (unless used immediately) to prevent transesterification.

  • Waste Disposal: Segregate as Halogen-Free Organic Waste . Do not mix with strong bases in the waste stream to avoid exothermic hydrolysis.

Toxicological Context & Metabolic Fate

Trustworthiness: This section explains the "Why" behind the toxicity, tracing the molecule's breakdown in a biological system.

Upon entering a physiological system (or unintended ingestion/absorption), 2-methoxy-2-oxoethyl 4-hydroxybenzoate acts as a "double ester" prodrug.

Metabolic Pathway Visualization

The following diagram illustrates the sequential hydrolysis that generates the active irritants.

MetabolicPathway Parent 2-Methoxy-2-oxoethyl 4-hydroxybenzoate (Lipophilic Entry) Step1 Hydrolysis (Esterase) Parent->Step1 ProductA 4-Hydroxybenzoic Acid (Paraben Core) Step1->ProductA Major Metabolite ProductB Methyl Glycolate (Irritant) Step1->ProductB Intermediate Step2 Secondary Hydrolysis ProductB->Step2 FinalTox Glycolic Acid (Metabolic Acidosis Risk) Step2->FinalTox Methanol Methanol (Toxic Byproduct) Step2->Methanol

Caption: Figure 1. Predicted metabolic hydrolysis pathway showing the generation of acidic and toxic byproducts (Glycolic acid and Methanol).

Toxicological Implications[1]
  • Paraben Sensitivity: The 4-hydroxybenzoate core is a known contact allergen. Repeated dermal exposure may induce sensitization (Type IV hypersensitivity).

  • Local Irritation: Methyl glycolate is a potent irritant to mucous membranes. Inhalation of dust may cause severe respiratory distress.

  • Systemic Toxicity: While low doses are likely metabolically cleared, high-dose exposure releases methanol (neurotoxic) and glycolic acid (nephrotoxic).

Emergency Response Decision Tree

Self-Validating System: This workflow ensures rapid, logical decision-making during an exposure event.

EmergencyResponse Start Exposure Incident Detected Type Identify Exposure Route Start->Type Skin Dermal/Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Monitor for Redness (Sensitization) Skin->ActionSkin ActionEye 1. Irrigate with Saline/Water (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist (Corneal Risk) Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Treat for Bronchospasm Inhal->ActionInhal Medical Medical Review: Monitor for Methanol/Glycolate toxicity if exposure was large (>1g) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 2. Emergency response logic flow for exposure to 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

Regulatory & Compliance Data

  • CAS Number (Provisional): Not widely listed; search by structure or CAS 99-96-7 (Parent Acid) for analog data.

  • TSCA Status: Likely Research & Development (R&D) Exemption only. Not for commercial use without PMN.

  • REACH: Not registered. Treat as TBD (To Be Determined) hazard.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 4-hydroxybenzoate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-Methoxy-2-oxoethyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing 2-methoxy-2-oxoethyl 4-hydroxybenzoate (also known as carbomethoxymethyl 4-hydroxybenzoate) starting from 4-hydroxybenzoic acid (4-HBA) .

The synthesis presents a classic chemoselectivity challenge: 4-HBA contains two nucleophilic sites—a phenolic hydroxyl group and a carboxylic acid. Standard alkylation conditions often lead to etherification (O-alkylation of the phenol) or double alkylation. This guide provides a chemoselective protocol utilizing weak-base catalysis to exclusively esterify the carboxylate while preserving the phenolic moiety.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism[1]

The Selectivity Challenge

The objective is to attach a methoxycarbonylmethyl group (


) to the carboxylic acid of 4-HBA.
  • Reactants: 4-Hydroxybenzoic Acid + Methyl Chloroacetate.

  • Competitors:

    • Path A (Desired): Esterification at

      
      .
      
    • Path B (Undesired): Etherification at phenolic

      
      .
      
The Solution: pKa-Modulated Nucleophilicity

We exploit the significant acidity difference between the carboxylic acid and the phenol.

  • pKa (Benzoic Acid): ~4.5[1]

  • pKa (Phenol): ~9.3

By using a weak base (Sodium Bicarbonate,


), we selectively deprotonate the carboxylic acid to form the carboxylate anion (

). The phenol remains protonated (

) and significantly less nucleophilic than the carboxylate anion. This ensures the alkylating agent (Methyl Chloroacetate) reacts exclusively at the ester position.
Reaction Scheme

ReactionScheme SM1 4-Hydroxybenzoic Acid (pKa ~4.5) Inter 4-HBA Carboxylate (Mono-anion) SM1->Inter Deprotonation (Selective) Base NaHCO3 (Weak Base) Base->Inter Product 2-Methoxy-2-oxoethyl 4-hydroxybenzoate Inter->Product SN2 Substitution (DMF, 60°C) Side Phenolic Ether (Impurity) Inter->Side Avoided by pH Control Reagent Methyl Chloroacetate (Electrophile) Reagent->Product

Caption: Chemoselective pathway utilizing pKa differences to favor esterification over etherification.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]PurityRole
4-Hydroxybenzoic Acid 138.121.0>99%Substrate
Methyl Chloroacetate 108.521.199%Alkylating Agent
Sodium Bicarbonate 84.011.2ACSSelective Base
DMF (N,N-Dimethylformamide) --AnhydrousSolvent
Ethyl Acetate --ACSExtraction
Step-by-Step Methodology
Step 1: Carboxylate Formation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-Hydroxybenzoic acid (5.0 g, 36.2 mmol) and Sodium Bicarbonate (3.65 g, 43.4 mmol).

  • Add DMF (50 mL). Note: DMF is chosen for its ability to dissolve the carboxylate salt and enhance SN2 reactivity.

  • Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Observation: Evolution of

      
       gas indicates deprotonation of the acid. The solution may remain slightly cloudy.
      
Step 2: Alkylation
  • Add Methyl Chloroacetate (3.5 mL, 4.32 g, 39.8 mmol) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60°C in an oil bath.

  • Stir at 60°C for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The starting acid (polar) should disappear, and a less polar product spot (

      
      ) should appear.
      
Step 3: Workup & Isolation
  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product may precipitate as a white solid.

  • Extraction: If oil forms or precipitation is incomplete, extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Combine organic layers and wash with:

    • Saturated

      
        (50 mL) – Removes unreacted starting acid.
      
    • Water (

      
       mL) – Removes DMF.
      
    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 4: Purification
  • The crude residue is typically a white to off-white solid.

  • Recrystallization: Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain high-purity crystals.

Quality Control & Characterization

Expected Data
  • Appearance: White crystalline solid.[1][3]

  • Melting Point: ~98–102°C (Derivative dependent, verify with standard).

  • Yield: Typical isolated yield is 75–85%.

NMR Validation (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignment
10.35 Singlet (br)1HPhenolic -OH (Confirming selectivity)
7.85 Doublet (

Hz)
2HAromatic (Ortho to Ester)
6.85 Doublet (

Hz)
2HAromatic (Ortho to OH)
4.85 Singlet2H

(Methylene linker)
3.70 Singlet3H

(Methyl ester)

Critical Check: If you observe a signal at


 4.6–4.7 ppm integrating to 2H alongside the 4.85 ppm signal, or if the phenolic proton at 10.35 is missing, you have likely formed the ether impurity.

Troubleshooting & Optimization

Common Issues
  • Issue: Formation of Phenolic Ether (O-alkylation).

    • Cause: Base was too strong (

      
      , NaOH) or Temperature >80°C.
      
    • Fix: Stick to

      
       or 
      
      
      
      . Keep Temp
      
      
      60°C.
  • Issue: Low Conversion.

    • Cause: Old Methyl Chloroacetate (hydrolyzed) or wet DMF.

    • Fix: Use anhydrous DMF; distill alkyl halide if necessary.

Alternative Route (Steglich Esterification)

For ultra-high purity applications where no ether byproduct can be tolerated, use DCC coupling:

  • React 4-HBA (1.0 eq) with Methyl Glycolate (1.1 eq).

  • Catalyst: DCC (1.1 eq) and DMAP (0.1 eq) in DCM/DMF .

  • Mechanism: DCC activates the carboxylic acid. The primary alcohol of methyl glycolate is a far better nucleophile than the phenol, ensuring 100% regioselectivity.

Workflow Diagram

Workflow Start Start: 4-HBA + NaHCO3 in DMF Step1 Stir 30 min @ RT (Form Carboxylate) Start->Step1 Step2 Add Methyl Chloroacetate Heat to 60°C Step1->Step2 Step3 Reaction 4-6 Hours (Monitor TLC) Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No (Extend Time) Quench Pour into Ice Water Extract with EtOAc Decision->Quench Yes Wash Wash: Sat. NaHCO3 (Remove unreacted Acid) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Recrystallize (EtOH) Target Product Dry->Final

Caption: Operational workflow for the selective synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

References

  • Selective Esterification of Phenolic Acids

    • Methodology: Brinchi, L., et al. "An Effective Chemoselective Esterification of Hydroxybenzoic Acids in Ionic Liquid Promoted by KF."[4] Letters in Organic Chemistry, 2006.

    • Source:

  • General Synthesis of 4-HBA Derivatives

    • Overview: "4-Hydroxybenzoic acid derivatives synthesis and characteriz
    • Source:

  • Steglich Esterification Protocol

    • Mechanism:[5][6] Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.

    • Source:

  • Safety Data (Methyl Chloroacetate)

    • PubChem CID 7986: "Methyl chloroacet
    • Source:

Sources

Application Note: Regioselective Synthesis of Methyl (4-hydroxybenzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the protocol for the regioselective synthesis of methyl (4-hydroxybenzoyloxy)acetate . This guide addresses the specific chemoselectivity challenge posed by the 4-hydroxybenzoic acid scaffold, ensuring the formation of the ester linkage (benzoyloxy) rather than the thermodynamically favored ether linkage (phenoxyacetate).

Abstract & Strategic Analysis

The target molecule, methyl (4-hydroxybenzoyloxy)acetate (Structure: 4-HO-C6H4-C(=O)-O-CH2-COOCH3), represents a "double ester" motif often utilized in prodrug design to enhance the lipophilicity and metabolic stability of phenolic payloads.

The Chemoselectivity Challenge: Direct reaction of 4-hydroxybenzoic acid with methyl haloacetates under basic conditions (Williamson ether synthesis conditions) predominantly yields the ether product, methyl (4-carboxyphenoxy)acetate, due to the superior nucleophilicity of the phenoxide anion compared to the carboxylate.

  • Incorrect Route (Ether): HO-Ar-COOH + X-CH2-COOMe

    
    HOOC-Ar-O-CH2-COOMe
    
  • Target Route (Ester): HO-Ar-COOH + HO-CH2-COOMe

    
    HO-Ar-COO-CH2-COOMe
    

To guarantee the formation of the benzoyloxy (ester) linkage, this protocol employs a Protection-Activation-Deprotection strategy. We first mask the phenol as a benzyl ether, couple the carboxylate with methyl chloroacetate (or methyl glycolate), and subsequently reveal the phenol via hydrogenolysis.

Reaction Scheme & Workflow

The following directed graph illustrates the synthetic pathway, highlighting the critical decision nodes to avoid side reactions.

SynthesisPath SM1 4-Hydroxybenzoic Acid Inter1 Intermediate 1: 4-(Benzyloxy)benzoic acid SM1->Inter1 Step 1: O-Alkylation (Protection) SideProduct AVOID: Methyl (4-carboxyphenoxy)acetate (Ether Product) SM1->SideProduct Direct Alkylation (No Protection) Reagent1 Benzyl Bromide (K2CO3, Acetone) Reagent1->Inter1 Inter2 Intermediate 2: Methyl (4-benzyloxybenzoyloxy)acetate Inter1->Inter2 Step 2: Nucleophilic Substitution Reagent2 Methyl Chloroacetate (TEA, DMF, 60°C) Reagent2->Inter2 Product TARGET: Methyl (4-hydroxybenzoyloxy)acetate Inter2->Product Step 3: Hydrogenolysis (Deprotection) Reagent3 H2, Pd/C (MeOH, RT) Reagent3->Product

Figure 1: Step-wise synthetic pathway prioritizing the ester linkage formation.

Detailed Experimental Protocol

Step 1: Protection of Phenol (Synthesis of 4-(Benzyloxy)benzoic acid)

Rationale: Masking the phenolic hydroxyl prevents competitive O-alkylation in the subsequent step.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (2.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Solvent: Acetone / Water (reflux) followed by Hydrolysis.

    • Note: Direct benzylation usually esterifies the acid too (BnO-Ar-COOBn). We will form the dibenzyl derivative and then selectively hydrolyze the benzyl ester, or use controlled conditions. The most robust method is exhaustive benzylation followed by saponification.

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in Acetone (200 mL).

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol). The suspension will turn white/pale yellow.
    
  • Alkylation: Add Benzyl bromide (26 mL, 220 mmol) dropwise over 15 minutes.

  • Reflux: Heat to reflux (

    
    ) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup (Dibenzyl intermediate): Filter off solids. Concentrate filtrate.

  • Hydrolysis (Selective): Dissolve the crude residue in Methanol (100 mL) and THF (50 mL). Add 2M NaOH (100 mL). Reflux for 2 hours. (This cleaves the benzyl ester but leaves the benzyl ether intact).

  • Acidification: Cool to RT. Acidify with 1M HCl to pH 2. The product, 4-(benzyloxy)benzoic acid , will precipitate as a white solid.

  • Isolation: Filter, wash with water, and dry in vacuo.

    • Expected Yield: ~85-90%[1]

    • Appearance: White crystalline powder.

Step 2: Formation of the Acyloxyacetate Linkage

Rationale: Reaction of the carboxylate with an alpha-halo ester creates the target ester bond.

Reagents:

  • 4-(Benzyloxy)benzoic acid (Intermediate 1) (1.0 eq)

  • Methyl chloroacetate (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or

    
     (1.1 eq)
    
  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Preparation: Dissolve Intermediate 1 (11.4 g, 50 mmol) in dry DMF (100 mL) under

    
     atmosphere.
    
  • Deprotonation: Add Triethylamine (10.5 mL, 75 mmol). Stir at RT for 15 mins to generate the carboxylate anion.

  • Alkylation: Add Methyl chloroacetate (5.3 mL, 60 mmol) dropwise.

    • Catalyst Option: Add Sodium Iodide (NaI, 0.1 eq) to generate the more reactive methyl iodoacetate in situ (Finkelstein condition), accelerating the reaction.

  • Heating: Heat the mixture to

    
     for 4-6 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates.

  • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 100 mL). Wash organics with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol or flash chromatography (Hexane:EtOAc).

    • Product:Methyl (4-benzyloxybenzoyloxy)acetate .

    • Data Check: NMR should show the methylene singlet of the glycolate unit (

      
       ppm) and the benzyl protons.
      
Step 3: Deprotection (Hydrogenolysis)

Rationale: Removal of the benzyl group under neutral conditions to release the phenol without hydrolyzing the sensitive aliphatic ester.

Reagents:

  • Intermediate 2 (1.0 eq)

  • Palladium on Carbon (10% Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    , balloon pressure)
    
  • Solvent: Methanol or Ethyl Acetate[2]

Procedure:

  • Setup: Dissolve Intermediate 2 (3.0 g, 10 mmol) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (300 mg) under an argon stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the flask with

    
     and stir under a hydrogen balloon at Room Temperature for 2-4 hours.
    
  • Monitoring: TLC should show the disappearance of the non-polar starting material and appearance of a more polar spot (phenolic product).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent under reduced pressure (

    
    ).
    
  • Final Purification: The residue is the target Methyl (4-hydroxybenzoyloxy)acetate . If necessary, recrystallize from Ether/Hexane.

Quantitative Data & Stoichiometry

ComponentRoleMW ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)
Step 2
4-(Benzyloxy)benzoic acidReactant228.251.02.28 g
Methyl ChloroacetateElectrophile108.521.21.30 g (1.05 mL)
TriethylamineBase101.191.51.52 g (2.10 mL)
Sodium IodideCatalyst149.890.10.15 g
DMFSolvent--20 mL
Step 3
Intermediate 2Reactant300.311.03.00 g
10% Pd/CCatalyst-10 wt%0.30 g

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Foundational method for coupling acids to alcohols if the Direct Coupling route is chosen).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2025). Methyl (4-hydroxybenzoyl)acetate (Structural verification and isomer distinction). Link

Sources

reaction conditions for esterification of 4-hydroxybenzoate with methyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-(methoxycarbonyl)phenoxy)acetate via Williamson Ether Synthesis

Introduction

The synthesis of substituted phenoxyacetates is a cornerstone reaction in medicinal chemistry and materials science, providing crucial intermediates for a wide array of target molecules. This application note provides a detailed protocol and scientific rationale for the esterification of methyl 4-hydroxybenzoate with methyl chloroacetate to yield methyl 2-(4-(methoxycarbonyl)phenoxy)acetate. This reaction proceeds via the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1] The core of this process involves the deprotonation of a weakly acidic phenol to form a potent phenoxide nucleophile, which subsequently displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

This guide is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic principles and the reasoning behind the selection of specific reagents and conditions. By understanding the causality behind the experimental choices, scientists can better troubleshoot and adapt this protocol for related transformations.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Scheme 1: O-Alkylation of Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate reacts with methyl chloroacetate in the presence of a base to yield the desired ether product, methyl 2-(4-(methoxycarbonyl)phenoxy)acetate.

The reaction is executed via a classic SN2 mechanism, which can be visualized in two primary stages:

  • Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is weakly acidic. A base, such as potassium carbonate, is used to deprotonate the phenol, forming a potassium phenoxide salt. This step is critical as the resulting phenoxide ion is a significantly stronger nucleophile than the neutral phenol.[3][4]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of methyl chloroacetate, which bears the chlorine leaving group. The reaction proceeds via a backside attack, characteristic of the SN2 pathway, leading to the formation of a new carbon-oxygen bond and the displacement of the chloride ion.[2][5]

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism for Williamson ether synthesis.

Critical Reaction Parameters: A Scientist's Perspective

The success of this synthesis hinges on the careful selection of several key parameters. The choices below are grounded in established principles of organic synthesis to maximize yield and purity.

ParameterRecommended ChoiceRationale & Scientific Justification
Base Potassium Carbonate (K₂CO₃)A moderately weak inorganic base is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote the hydrolysis of the two sensitive methyl ester functionalities. Stronger bases like NaOH could lead to saponification as an undesired side reaction.[3][6]
Solvent Dimethylformamide (DMF)A polar aprotic solvent is required. DMF effectively dissolves both the organic starting materials and the ionic phenoxide intermediate, facilitating the SN2 reaction. Other solvents like DMSO or acetone can also be used. Protic solvents (e.g., alcohols) are avoided as they can solvate the nucleophile, reducing its reactivity.[6][7]
Alkylating Agent Methyl ChloroacetateMethyl chloroacetate is a primary alkyl halide, which is optimal for SN2 reactions. Secondary or tertiary halides would favor elimination side reactions.[2][5] Using methyl bromoacetate could increase the reaction rate due to bromide being a better leaving group than chloride, but chloroacetate is often more cost-effective and sufficiently reactive under heated conditions.
Temperature 80 °CHeating is necessary to achieve a reasonable reaction rate. A temperature of 80 °C provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the reactants or products.[6] Reaction progress should be monitored to avoid prolonged heating.
Stoichiometry 1.3 eq. Methyl Chloroacetate2.0 eq. K₂CO₃A slight excess of the alkylating agent (1.2-1.5 equivalents) ensures the complete consumption of the limiting methyl 4-hydroxybenzoate. A larger excess of the base (2.0 equivalents) ensures complete deprotonation of the phenol and neutralizes any acidic byproducts.[6]

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 10 mmol scale.

Materials and Reagents:

  • Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)

  • Methyl chloroacetate (1.41 g, 1.1 mL, 13 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.76 g, 20 mmol)

  • Anhydrous Dimethylformamide (DMF) (50 mL)

  • Ethyl Acetate (EtOAc) (~200 mL)

  • Brine (saturated aqueous NaCl solution) (~150 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

  • Glass funnel and filter paper

Workflow Diagram:

G A 1. Setup & Reagent Addition - Combine Methyl 4-hydroxybenzoate,  K₂CO₃, and DMF in a flask. B 2. Add Alkylating Agent - Add Methyl Chloroacetate to the mixture. A->B C 3. Reaction - Heat the mixture to 80 °C. - Monitor progress with TLC (4 hours). B->C D 4. Work-up: Quench & Extract - Cool to RT. - Add EtOAc and wash with brine (3x). C->D E 5. Isolate Crude Product - Dry organic layer over Na₂SO₄. - Filter and remove solvent via rotary evaporation. D->E F 6. Purification - Purify the residue using flash  chromatography or recrystallization. E->F G 7. Characterization - Analyze the pure product  (NMR, IR, MS). F->G

Caption: Experimental workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Add methyl chloroacetate (1.1 mL, 13 mmol) to the suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 80 °C using a heating mantle or oil bath. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every hour (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Add 200 mL of ethyl acetate.

  • Washing: Wash the organic layer with brine (3 x 50 mL) to remove DMF and inorganic salts.[6]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 2-(4-(methoxycarbonyl)phenoxy)acetate as a white solid.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Insufficient base.1. Extend reaction time and re-check via TLC. 2. Ensure all reagents and DMF are anhydrous. 3. Use freshly powdered, dry K₂CO₃.
Starting Material Remains 1. Insufficient heating or reaction time. 2. Deactivation of alkylating agent.1. Increase temperature slightly (to 90 °C) or extend reaction time. 2. Add a small additional portion (0.2 eq.) of methyl chloroacetate.
Formation of Side Products 1. Hydrolysis of ester groups. 2. C-alkylation instead of O-alkylation.1. Ensure the base is not too strong (K₂CO₃ is preferred over NaOH). Ensure workup is not overly basic. 2. This is generally minor with phenoxides, but using a highly polar solvent like DMF favors O-alkylation.
Difficult Purification 1. Residual DMF in crude product. 2. Product co-elutes with impurities.1. Be thorough during the brine wash step; multiple washes are effective. 2. Adjust the eluent system for column chromatography (e.g., try a different solvent system like Dichloromethane/Methanol).

References

  • The Williamson Ether Synthesis. University of California, Davis Chem 118L Manual. [Link]

  • JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Esterification of phenols. Khan Academy. [Link]

  • Supporting Information for: Photochemical synthesis of chroman-4-ones. The Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. [Link]

  • Synthesis of Methyl phenoxy acetate. PrepChem.com. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Alcohols, phenols and acids | Grade 12 | Chemistry. Khan Academy India via YouTube. [Link]

  • Williamson ether synthesis. Lumen Learning. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

Sources

Application Note: HPLC Method Development & Validation for 2-Methoxy-2-Oxoethyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4]

Scope

This guide details the development of a stability-indicating RP-HPLC method for 2-methoxy-2-oxoethyl 4-hydroxybenzoate (also known as Methyl (4-hydroxybenzoyloxy)acetate). This molecule represents a class of "double-ester" prodrugs or intermediates where a phenolic acid (4-Hydroxybenzoic acid) is linked to a glycolate moiety.

Chemical Intelligence & Challenges

Successful analysis requires understanding the specific vulnerabilities of the analyte.

  • Structure:

    
    
    
  • Chromophore: The primary UV-absorbing moiety is the benzoyl group (

    
    ). We expect maximum absorbance (
    
    
    
    ) near 254 nm (aromatic
    
    
    ) and 210 nm .
  • Critical Instability: The molecule contains two ester linkages:

    • Aliphatic Ester: Susceptible to rapid hydrolysis in basic media.

    • Phenolic Ester: Moderately stable but hydrolyzes to 4-Hydroxybenzoic acid (4-HBA).

  • pKa: The phenolic hydroxyl has a pKa

    
    . The hydrolysis products (carboxylic acids) have pKa values 
    
    
    
    .

Operational Imperative: The mobile phase must be acidic (pH 2.5 – 3.0). Neutral or basic pH will cause on-column hydrolysis, leading to "ghost peaks" and poor reproducibility.

Visualizing the Degradation Pathway

To ensure specificity, the method must resolve the parent from its degradation products.

DegradationPathway Parent Parent Analyte 2-methoxy-2-oxoethyl 4-hydroxybenzoate HBA Impurity A 4-Hydroxybenzoic Acid (High UV Response) Parent->HBA Hydrolysis (Link 1) MG Impurity B Methyl Glycolate (Low UV Response) Parent->MG Hydrolysis (Link 1) HBAA Impurity C (4-Hydroxybenzoyloxy) acetic acid Parent->HBAA Hydrolysis (Link 2) HBAA->HBA Further Degradation

Caption: Predicted degradation pathway. Impurity A (4-HBA) is the critical tracking marker due to its strong UV absorbance.

Method Development Strategy

Column Selection
  • Stationary Phase: C18 (Octadecylsilane) is the primary choice due to the lipophilic nature of the double-ester tail.

  • Support: High-purity silica (Type B) with low metal content to prevent tailing of the free phenolic group.

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

Mobile Phase Design

We utilize a binary gradient to separate the polar impurities (4-HBA) from the non-polar parent.

  • Solvent A (Aqueous): 0.1% Formic Acid in Water. (Maintains pH ~2.7, suppressing phenol ionization).

  • Solvent B (Organic): Acetonitrile (ACN). (Preferred over Methanol for lower backpressure and sharper peaks for esters).

Instrumental Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Column Temp 30°CEnsures retention time reproducibility; prevents hydrolysis seen at high temps (>40°C).
Detection UV @ 254 nmMax sensitivity for the benzoyl ring; minimizes baseline drift from Formic Acid.
Injection Vol 10 µLStandard load; adjust based on sensitivity needs.
Diluent 50:50 ACN:WaterMatches initial gradient strength to prevent peak distortion.

Detailed Experimental Protocol

Step 1: Preparation of Solutions

Caution: Prepare fresh standards daily to minimize hydrolysis.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 50 mg of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (Water induces degradation in stock).

    • Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Solution into a 50 mL flask.

    • Dilute to volume with Diluent (50:50 Water:ACN) .

  • System Suitability Solution:

    • Spike Working Standard with 4-Hydroxybenzoic acid (Impurity A) to a concentration of 5 µg/mL.

    • Goal: Achieve Resolution (

      
      ) > 2.0 between Impurity A and Parent.
      
Step 2: Gradient Program
Time (min)% Solvent A (0.1% FA/Water)% Solvent B (ACN)Event
0.09010Initial Hold (Retain polar impurities)
2.09010Start Gradient
12.04060Elution of Parent
15.01090Wash Column
17.01090Hold Wash
17.19010Re-equilibration
22.09010End Run
Step 3: Method Execution Workflow

Workflow Start Start Sequence Blank Inject Blank (Diluent) Check for Ghost Peaks Start->Blank SysSuit Inject System Suitability (Parent + 4-HBA) Blank->SysSuit Check Check Resolution Rs > 2.0? SysSuit->Check Samples Inject Samples (Bracket with Stds) Check->Samples Yes Fail Troubleshoot: Adjust Gradient/pH Check->Fail No Fail->SysSuit

Caption: Standard operational workflow for routine analysis.

Validation Strategy (per ICH Q2(R2))

To ensure the method is "fit for purpose," validate against these criteria.

Specificity (Stress Testing)

Subject the sample to forced degradation to prove the method separates the parent from all degradants.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, RT, 10 min (Expect rapid degradation).

  • Oxidation: 3%

    
    .
    
  • Acceptance: Peak purity (via Diode Array Detector) > 99.0% for the parent peak.

Linearity & Range

Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

Level (%)Conc. (µg/mL)Typical Area (mAU*s)
5025.01250
7537.51875
10050.02500
12562.53125
15075.03750
  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Spike placebo (if available) or solvent with known amounts of analyte.

  • Range: 80%, 100%, 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[5]
  • Repeatability: 6 injections of 100% standard. RSD

    
    .
    
  • Intermediate Precision: Different day, different analyst. RSD

    
    .[2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with phenol.Ensure pH is < 3.0. Use a "Base Deactivated" (BD) or end-capped column.
Ghost Peak @ ~3 min Hydrolysis of parent in vial.Check autosampler temperature (keep at 4°C). Ensure diluent is not basic.
Drifting Retention Mobile phase evaporation.Cap solvent bottles. Use fresh mobile phase.
Split Peaks Solvent mismatch.Injection solvent (100% ACN) is too strong. Dilute sample with water/ACN mix.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary for Methyl (4-hydroxybenzoyloxy)acetate. National Library of Medicine.

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4] U.S. Department of Health and Human Services.

Sources

Application Notes & Protocols: Leveraging 2-methoxy-2-oxoethyl 4-hydroxybenzoate as a Dual-Ester Prodrug Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Advanced Prodrug Design

In modern drug development, the inherent physicochemical and pharmacokinetic properties of a promising active pharmaceutical ingredient (API) can often hinder its clinical potential. Challenges such as poor aqueous solubility, low membrane permeability, rapid metabolism, or off-target toxicity necessitate innovative strategies to optimize drug delivery. Prodrug design represents a cornerstone of these efforts, wherein a transient chemical modification is made to the API to form an inactive or less active precursor.[] This precursor, or prodrug, is designed to undergo a predictable transformation in vivo, typically via enzymatic or chemical hydrolysis, to release the parent drug at the desired site of action.[]

Among the most successful prodrug strategies is the use of ester linkers to mask polar functional groups like hydroxyls or carboxylic acids, thereby increasing lipophilicity and enhancing membrane permeability.[2] Simple ester prodrugs, however, can suffer from unpredictable cleavage rates due to the ubiquitous and varied nature of systemic esterases, potentially leading to premature drug release and reduced efficacy.[3]

This guide introduces a more sophisticated approach utilizing 2-methoxy-2-oxoethyl 4-hydroxybenzoate as a versatile intermediate for creating dual-ester prodrugs. This strategy engineers a two-stage release mechanism, offering the potential for more controlled and targeted drug liberation. We will detail the synthesis of this intermediate, its conjugation to a model API, and the essential protocols for its in vitro validation.

The Dual-Ester Advantage: A Two-Step Activation Mechanism

The core innovation of using the 2-methoxy-2-oxoethyl 4-hydroxybenzoate linker lies in its sequential hydrolysis. The final prodrug consists of the parent drug linked to a 4-hydroxybenzoate core, which is further esterified with a methyl glycolate moiety. This creates two distinct ester bonds with different susceptibilities to enzymatic cleavage.

  • Step 1: Initial, Rapid Cleavage: The terminal methyl ester is highly susceptible to common plasma and tissue esterases (e.g., carboxylesterases).[][4] Its hydrolysis unmasks a carboxylic acid, forming a transient, charged intermediate.

  • Step 2: Controlled Release via Intramolecular Cyclization: The newly formed carboxylate is positioned to attack the benzoate carbonyl, triggering a rate-limiting intramolecular cyclization (lactonization). This reaction proceeds at a predictable, enzyme-independent rate, releasing the active parent drug and a stable cyclic by-product.

This two-step process, akin to strategies seen in other advanced linker designs, can protect the prodrug from rapid, uncontrolled breakdown in the bloodstream and facilitate a more sustained release profile within target cells or tissues.[2][5]

G Prodrug Prodrug (Drug-O-Benzoate-Ester) Intermediate Charged Intermediate (Drug-O-Benzoate-Carboxylate) Prodrug->Intermediate Step 1: Esterase Hydrolysis (Fast, Systemic) ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Step 2: Intramolecular Cyclization (Slower, Controlled Release) Byproduct Cyclic By-product Intermediate->Byproduct

Figure 1: Proposed two-step bioactivation pathway for a prodrug utilizing the dual-ester linker.

Synthesis and Characterization Protocols

The successful implementation of this prodrug strategy begins with the robust synthesis and rigorous characterization of the key components. The overall process involves synthesizing the intermediate linker and subsequently coupling it to the parent drug.

Workflow for Prodrug Synthesis

Figure 2: General workflow for the two-part synthesis of the final prodrug.

Protocol 1: Synthesis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Rationale: This protocol describes a standard Williamson ether synthesis followed by esterification to create the linker. Using potassium carbonate as a mild base and acetone as the solvent facilitates the reaction between the phenolic hydroxyl of 4-hydroxybenzoic acid and methyl 2-bromoacetate.

  • Materials:

    • 4-hydroxybenzoic acid (1.0 eq)

    • Methyl 2-bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Acetone, anhydrous

    • Ethyl acetate (EtOAc) and Hexanes for chromatography

    • Deionized water

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask, add 4-hydroxybenzoic acid and anhydrous acetone. Stir until dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • Add methyl 2-bromoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 60°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Redissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Protocol 2: Coupling of Intermediate to a Hydroxyl-Containing Drug (Drug-OH)

Rationale: This step forms the second ester bond, linking the parent drug to the benzoate core of the intermediate. A carbodiimide-mediated coupling using DCC (N,N'-dicyclohexylcarbodiimide) and an activating catalyst like DMAP (4-dimethylaminopyridine) is an efficient method for this transformation.

  • Materials:

    • 2-methoxy-2-oxoethyl 4-hydroxybenzoate (1.2 eq)

    • Parent Drug (Drug-OH) (1.0 eq)

    • DCC (1.5 eq)

    • DMAP (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the parent drug, the synthesized intermediate, and DMAP in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product. Wash the solid with DCM.

    • Concentrate the filtrate and purify the resulting crude product using preparative HPLC or column chromatography to isolate the final prodrug.

In Vitro Evaluation: Stability and Activation Protocols

The central hypothesis of this prodrug design—stability in transit and controlled activation at the target—must be validated experimentally. The following protocols are designed to assess the chemical and enzymatic lability of the prodrug.

Workflow for In Vitro Evaluation

G cluster_0 Chemical Stability cluster_1 Enzymatic Stability start Prodrug Sample pH1 Incubate at pH 1.2 (SGF) start->pH1 pH7 Incubate at pH 7.4 (PBS) start->pH7 Plasma Incubate in Human Plasma start->Plasma Microsomes Incubate in Liver S9/Microsomes start->Microsomes Analysis Time-Point Sampling & Quenching pH1->Analysis pH7->Analysis Plasma->Analysis Microsomes->Analysis LCMS LC-MS/MS Analysis (Quantify Prodrug & Parent Drug) Analysis->LCMS Data Calculate Half-Life (t½) LCMS->Data

Figure 3: Experimental workflow for assessing the chemical and enzymatic stability of the prodrug.

Protocol 3: Chemical Stability in Aqueous Buffers

Rationale: This assay determines the prodrug's intrinsic hydrolytic stability in the absence of enzymes, simulating conditions in the stomach (pH 1.2) and blood (pH 7.4).[7] Significant degradation would indicate poor chemical stability.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the prodrug in acetonitrile or DMSO.

    • Prepare two sets of incubation buffers: Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Phosphate-Buffered Saline (PBS, pH 7.4).

    • Spike the stock solution into pre-warmed (37°C) buffers to a final concentration of 1-10 µM. The final organic solvent concentration should be <1%.

    • Incubate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (50 µL).

    • Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate any salts.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug.

Protocol 4: Enzymatic Stability in Human Plasma and Liver Microsomes

Rationale: This is the critical test of the prodrug activation mechanism. Plasma contains a variety of esterases that should initiate Step 1 of the cleavage.[8] Liver microsomes provide a concentrated source of metabolic enzymes, including carboxylesterases, to assess first-pass metabolism potential.[4]

  • Procedure:

    • Thaw frozen human plasma and/or human liver S9 fraction/microsomes on ice and pre-warm to 37°C.

    • Initiate the reaction by spiking the prodrug stock solution into the biological matrix to a final concentration of 1-5 µM.

    • Incubate in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot (50 µL).

    • Quench the enzymatic activity immediately via protein precipitation by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis. Quantify both the disappearance of the prodrug and the appearance of the parent drug.

Data Analysis and Interpretation

The data from the stability studies should be processed to determine the rate of degradation and the half-life (t½) of the prodrug under each condition.

ConditionMatrixKey EnzymesExpected Outcome for a Successful Prodrug
Chemical Stability SGF (pH 1.2)NoneStable (t½ > 8 hours)
PBS (pH 7.4)NoneStable (t½ > 8 hours)
Enzymatic Stability Human PlasmaCarboxylesterases, etc.Moderate to Fast Conversion (t½ = 15-90 min)
Liver MicrosomesCarboxylesterases, CYPsFast Conversion (t½ < 30 min)

Data Calculation: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

A successful prodrug candidate based on this intermediate would be chemically stable but readily converted in enzymatic environments, with a corresponding increase in the concentration of the parent drug over time.[10] This profile would warrant progression to more complex cell-based assays and in vivo pharmacokinetic studies.

References

  • Kristensen, J., Ginnerup, L., & Nielsen, C. U. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals. [Link]

  • de Jong, T., van der Meel, R., & Lammers, T. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Advanced Drug Delivery Reviews. [Link]

  • Porkka, E. J., & Laakkonen, L. (2021). Esterase activity profiling and the esterase prodrug strategy. ResearchGate. [Link]

  • SIELC Technologies. (2018). 2-Methoxyethyl 4-hydroxybenzoate. SIELC. [Link]

  • Wang, B., et al. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. Angewandte Chemie International Edition. [Link]

  • de Souza, H. M. R., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. [Link]

  • Bekce, B., Şener, G., & Rollas, S. (2012). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Daubin, T., et al. (2010). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Toxicology in Vitro. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. [Link]

  • European Commission. (n.d.). Identification and determination of 2-phenoxy-ethanol, methyl, ethyl, propyl, and butyl 4-hydroxybenzoate in cosmetic products. Official Journal of the European Communities. [Link]

  • Qa, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. Thesis. [Link]

  • Vaka, S. R., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release. [Link]

  • Valkova, N., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methoxy-2-oxoethyl 4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound in aqueous media. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments and formulations.

Introduction: The Challenge of Ester Hydrolysis

2-methoxy-2-oxoethyl 4-hydroxybenzoate, an ester, is susceptible to hydrolysis in aqueous environments, breaking down into 4-hydroxybenzoic acid and methyl glycolate. This degradation can compromise the efficacy, safety, and shelf-life of pharmaceutical formulations. Understanding the mechanisms driving this instability is the first step toward effective prevention.

The primary pathway for the degradation of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in aqueous media is hydrolysis. This reaction can be catalyzed by both acid and base (hydroxide ions), making pH a critical factor in the stability of the compound.[1][2] The ester bond is cleaved by the nucleophilic attack of a water molecule or a hydroxide ion. Under basic conditions, this process, known as saponification, is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[3]

Frequently Asked Questions (FAQs)

Q1: My solution of 2-methoxy-2-oxoethyl 4-hydroxybenzoate is showing a rapid decrease in concentration over time. What is the likely cause?

A1: The most probable cause is hydrolysis of the ester bond. The rate of this hydrolysis is highly dependent on the pH of your aqueous medium.[1][2] Both acidic and alkaline conditions can accelerate this degradation. Check the pH of your solution; if it is not within the optimal stability range, this is the first parameter to adjust. Temperature is another factor; elevated temperatures will increase the rate of hydrolysis. Finally, consider the possibility of microbial contamination, as microorganisms can produce esterase enzymes that catalyze the breakdown of the ester.[4]

Q2: What is the optimal pH range to ensure the stability of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in an aqueous solution?

A2: While the exact optimal pH for maximum stability needs to be determined experimentally for your specific formulation, for many esters, the point of minimum hydrolysis is in the slightly acidic range. It is crucial to avoid highly acidic or alkaline conditions. For instance, increasing the pH from 7.4 to 8.0 can lead to a significant increase in the rate of ester hydrolysis due to the higher concentration of hydroxide ions.[1] We recommend performing a pH-rate profile study to identify the pH of maximum stability for your specific application.

Q3: Can I use a buffer to control the pH? If so, which one is recommended?

A3: Yes, using a buffer system is a highly effective strategy for maintaining the pH within the desired range and minimizing hydrolysis.[5] The choice of buffer depends on the target pH. For a slightly acidic to neutral pH, phosphate or citrate buffers are commonly used. It is essential to ensure that the buffer components themselves do not catalyze the degradation of the ester. Always verify the compatibility of the buffer with your complete formulation.

Q4: Are there any formulation strategies beyond pH control to prevent hydrolysis?

A4: Absolutely. If your application allows, consider the following strategies:

  • Reduce Water Content: For liquid formulations, you can sometimes replace a portion of the water with co-solvents like glycerin or propylene glycol to reduce the chances of hydrolysis.[6]

  • Lyophilization: For long-term storage, freeze-drying the compound to remove water is a very effective method to prevent hydrolysis.[5] The product can then be reconstituted immediately before use.

  • Microencapsulation: This technique involves enclosing the drug particles within a protective shell, creating a physical barrier against water.[5][7]

  • Use of Stabilizers:

    • Chelating Agents: Additives like EDTA can bind metal ions that might catalyze hydrolysis.[8]

    • Antioxidants: If oxidative processes are suspected to initiate hydrolysis, antioxidants can be beneficial.[5][8]

Q5: How can I detect and quantify the hydrolysis of 2-methoxy-2-oxoethyl 4-hydroxybenzoate?

A5: The most common and reliable analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[9][10] These techniques allow for the separation and quantification of the parent compound (2-methoxy-2-oxoethyl 4-hydroxybenzoate) and its primary hydrolysis product (4-hydroxybenzoic acid).[11][12] Developing a stability-indicating method that can resolve these two compounds is crucial.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in a neutral solution. 1. Incorrect pH measurement. 2. Presence of catalytic impurities (e.g., metal ions). 3. Microbial contamination.1. Recalibrate pH meter and re-measure. 2. Buffer the solution to the optimal pH. 3. Consider adding a chelating agent like EDTA.[8] 4. Filter sterilize the solution and handle it under aseptic conditions.
Precipitate formation in the solution over time. The hydrolysis product, 4-hydroxybenzoic acid, may have lower solubility in your formulation than the parent ester.1. Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, MS). 2. If it is 4-hydroxybenzoic acid, this confirms hydrolysis. Implement strategies to prevent hydrolysis.
Variability in stability between batches. Inconsistent preparation of the aqueous medium, leading to pH variations.1. Standardize the preparation protocol for your aqueous media. 2. Always use a calibrated pH meter. 3. Incorporate a robust buffering system.
Degradation is observed even in a buffered, low-temperature solution. 1. The chosen pH is not the point of maximum stability. 2. The buffer components are catalyzing the reaction. 3. Photodegradation might be a contributing factor.1. Perform a pH-rate profile study to determine the optimal pH. 2. Test the stability in different buffer systems. 3. Store the solution in a light-protected container (e.g., amber vials).[7][13]

Experimental Protocols

Protocol 1: pH-Rate Profile Study for 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Objective: To determine the pH of maximum stability for 2-methoxy-2-oxoethyl 4-hydroxybenzoate in an aqueous solution.

Methodology:

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9). Use appropriate buffer systems for each pH (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Prepare stock solution: Prepare a concentrated stock solution of 2-methoxy-2-oxoethyl 4-hydroxybenzoate in a non-aqueous, water-miscible solvent (e.g., acetonitrile or methanol) to minimize initial hydrolysis.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Sampling: Place the solutions in a temperature-controlled environment (e.g., 25°C or 40°C). At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis reaction in the collected samples by adding an appropriate volume of a strong acid (e.g., phosphoric acid) to lower the pH significantly.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that pH.

  • Determination of Optimal pH: Plot the rate constant (k) as a function of pH. The pH at which k is at its minimum is the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify 2-methoxy-2-oxoethyl 4-hydroxybenzoate and its hydrolysis product, 4-hydroxybenzoic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of 2-methoxy-2-oxoethyl 4-hydroxybenzoate and 4-hydroxybenzoic acid in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: Determined by the UV absorbance maxima of the compounds (typically around 254 nm).

  • Analysis: Inject the standards and samples. The retention time will be used for identification, and the peak area will be used for quantification.

  • Validation: Ensure the method can adequately separate the parent compound from its degradation product with sufficient resolution.

Visualizing the Mechanisms and Workflows

Hydrolysis_Mechanism cluster_alkaline Alkaline Hydrolysis (Saponification) cluster_acidic Acid-Catalyzed Hydrolysis Ester_Alk 2-methoxy-2-oxoethyl 4-hydroxybenzoate Intermediate_Alk Tetrahedral Intermediate Ester_Alk->Intermediate_Alk OH⁻ attack Products_Alk 4-hydroxybenzoate (salt) + Methyl glycolate Intermediate_Alk->Products_Alk Collapse Ester_Acid 2-methoxy-2-oxoethyl 4-hydroxybenzoate Protonated_Ester Protonated Ester Ester_Acid->Protonated_Ester H⁺ Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Intermediate_Acid H₂O attack Products_Acid 4-hydroxybenzoic acid + Methyl glycolate Intermediate_Acid->Products_Acid Proton transfer & elimination

Caption: Mechanisms of ester hydrolysis under alkaline and acidic conditions.

Caption: Troubleshooting workflow for addressing the instability of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Google AI.
  • Comisar, C. M., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(17), 5533-5540.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). CDH Fine Chemical.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022, July 4). RSC Publishing - The Royal Society of Chemistry.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024, January 25). Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5).
  • Module 02 Hydrolysis. (n.d.). COP Bela.
  • Benzoic Acid Esters, Benzo
  • Formulation Strategies For Enhancing Drug Stability. (n.d.). Scribd.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. (n.d.). Canadian Journal of Chemistry.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16).
  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. (2003, March 13).
  • Stojanović, Ž., Jeremić, K., & Jovanović, S. (2002). Synthesis of starch benzoate in aqueous media. Polymer Bulletin, 49, 265-272.
  • Application Notes and Protocols for the Quantification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. (2025). BenchChem.
  • González, F., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409.
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021, August 6). MDPI.
  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. (n.d.). Health Canada.
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2025, August 6).
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10).
  • Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.).

Sources

troubleshooting low purity in methyl (4-hydroxybenzoyloxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl (4-hydroxybenzoyloxy)acetate

Welcome to the technical support center for the synthesis of methyl (4-hydroxybenzoyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction's nuances and potential pitfalls, you can effectively troubleshoot experiments, optimize conditions, and achieve high-purity target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product has a low, broad melting point and appears oily, not like the expected white solid. What are the most likely impurities?

A1: A depressed and broad melting range is a classic indicator of impurity. For methyl (4-hydroxybenzoyloxy)acetate (expected m.p. ~90°C), an oily or semi-solid appearance suggests the presence of several common contaminants that interfere with proper crystal lattice formation.[1]

The most probable impurities include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzoic acid and methyl chloroacetate.

  • Hydrolysis Products: Moisture is detrimental. Methyl chloroacetate can hydrolyze to chloroacetic acid and methanol, while the final product can hydrolyze back to 4-hydroxybenzoic acid.[2][3][4]

  • Di-substituted Byproducts: A second molecule of methyl chloroacetate can react with the carboxylic acid of the desired product to form a di-ester.

  • C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile. While O-alkylation is favored, competitive C-alkylation at the position ortho to the hydroxyl group can occur, leading to isomeric impurities that are often difficult to separate.[5]

Initial Action:

  • Confirm Identity: Obtain a ¹H NMR spectrum of your crude product.

  • Assess Purity: Perform Thin-Layer Chromatography (TLC) against your starting materials to visualize the number of components.

Q2: The TLC of my crude reaction mixture shows multiple spots. How can I tentatively identify them and monitor the reaction effectively?

A2: TLC is an invaluable, rapid tool for monitoring the progress of this reaction.[6][7] The key is to understand the relative polarities of the components involved.

Typical TLC Profile (Silica Gel, e.g., 3:1 Hexane/Ethyl Acetate):

  • Baseline (Lowest Rf): 4-hydroxybenzoic acid. Its free carboxylic acid and phenolic hydroxyl groups make it highly polar and cause it to adhere strongly to the silica gel.

  • Middle Rf: Your desired product, methyl (4-hydroxybenzoyloxy)acetate. It is significantly less polar than the starting acid but more polar than the alkylating agent.

  • Highest Rf: Methyl chloroacetate. This small ester is the least polar component and will travel furthest up the plate.

Protocol for Reaction Monitoring via TLC:

  • Prepare a Co-spot Plate: On a single TLC plate, spot the following:

    • Lane 1: 4-hydroxybenzoic acid standard.

    • Lane 2: A "co-spot" of the standard and your reaction mixture.

    • Lane 3: The reaction mixture.

    • Lane 4: Methyl chloroacetate standard (use caution, it is a lachrymator).[2]

  • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., Hexane/Ethyl Acetate) and visualize under a UV lamp (254 nm).

  • Analysis: The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid (Lane 1) has been completely consumed in the reaction mixture (Lane 3). The appearance of new spots indicates side product formation.

Diagram: Logical Workflow for Troubleshooting Low Purity

G Troubleshooting Workflow start Low Purity Confirmed (e.g., Low MP, Oily Product) tlc Run TLC of Crude Product start->tlc nmr Acquire ¹H NMR Spectrum start->nmr tlc_res Multiple Spots on TLC? tlc->tlc_res nmr_res NMR Spectrum Complex? nmr->nmr_res tlc_yes Yes tlc_res->tlc_yes tlc_no No (Single Major Spot) tlc_res->tlc_no identify_spots Identify Spots: - Unreacted Starting Materials? - New Byproducts? tlc_yes->identify_spots purify Proceed to Purification (Recrystallization or Chromatography) tlc_no->purify incomplete_rxn Issue: Incomplete Reaction (Significant 4-HBA remains) identify_spots->incomplete_rxn [If SM spot is strong] side_rxn Issue: Side Reactions (New spots observed) identify_spots->side_rxn [If new spots appear] check_base Solution: 1. Check Base Stoichiometry & Strength 2. Increase Reaction Time/Temp 3. Ensure Anhydrous Conditions incomplete_rxn->check_base purify_adv Solution: 1. Optimize Recrystallization Solvent 2. Consider Column Chromatography side_rxn->purify_adv Requires Advanced Purification nmr_yes Yes nmr_res->nmr_yes nmr_no No (Clean Spectrum) nmr_res->nmr_no analyze_nmr Analyze NMR for Impurities: - Isomeric Byproducts (C-alkylation)? - Di-substitution? - Solvent Residue? nmr_yes->analyze_nmr nmr_no->purify analyze_nmr->side_rxn

Caption: A decision tree for diagnosing purity issues.

Q3: My reaction is incomplete, with a large amount of unreacted 4-hydroxybenzoic acid. What are the likely causes and solutions?

A3: This is a very common issue and typically points to inefficient deprotonation of the phenolic hydroxyl group, which is the key nucleophile in this Williamson ether synthesis.[8][9]

Causality & Solutions:

  • Insufficient or Weak Base: The pKa of the phenolic proton of 4-hydroxybenzoic acid is around 9.3. The base must be strong enough to deprotonate it effectively.

    • Problem: Using a weak base like sodium bicarbonate (NaHCO₃) or an insufficient amount of a moderate base like potassium carbonate (K₂CO₃) can lead to incomplete deprotonation.

    • Solution: Ensure at least one full equivalent of a suitable base is used. For challenging reactions, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (like DMF or THF) will drive the deprotonation to completion.[10]

  • Presence of Water: Moisture will consume the base and can hydrolyze the alkylating agent, methyl chloroacetate.[11]

    • Problem: Using wet solvents or reagents.

    • Solution: Use anhydrous solvents and dry reagents thoroughly before use. If using K₂CO₃, it can be flame-dried under vacuum before the reaction.

  • Low Reaction Temperature or Insufficient Time: The Sₙ2 reaction between the phenoxide and methyl chloroacetate has an activation energy barrier that must be overcome.[8]

    • Problem: Running the reaction at room temperature may be too slow.

    • Solution: Gently heating the reaction mixture (e.g., to 50-70°C) can significantly increase the reaction rate. Monitor by TLC to determine the optimal reaction time. A typical procedure involves heating for several hours.[12]

ParameterRecommendationRationale
Base K₂CO₃ (≥1.5 eq) or NaH (≥1.1 eq)Ensures complete deprotonation of the phenolic -OH.
Solvent Anhydrous DMF or AcetonePolar aprotic solvents facilitate Sₙ2 reactions.[9]
Temperature 50 - 80 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and CO₂.
Q4: My ¹H NMR spectrum is complex, showing more aromatic signals than expected. What side products could cause this?

A4: A complex aromatic region in the ¹H NMR spectrum is a strong indicator of isomeric byproducts. The primary suspect is a C-alkylated isomer .

Reaction Mechanism and Side Products: The intended reaction is O-alkylation. However, the intermediate phenoxide ion has electron density on both the oxygen and the ortho/para carbons of the aromatic ring. Reaction at the carbon atom leads to C-alkylation.

G

Sources

Technical Support Center: Purification Protocols for 4-Hydroxybenzoic Acid Removal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4HBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted 4-Hydroxybenzoic acid (4-HBA) from product mixtures.[1]

Diagnostic & Decision Matrix

Before initiating a purification protocol, you must characterize your crude mixture to select the non-destructive path. 4-Hydroxybenzoic acid (4-HBA) presents a unique challenge: it possesses both a carboxylic acid (


) and a phenolic hydroxyl group (

).[1]
Purification Logic Flowchart

HBA_Removal_Logic Start Start: Analyze Crude Mixture IsEster Is your product base-sensitive? (e.g., Ester, Lactone) Start->IsEster ProdAcidic Does your product contain an acidic proton (pKa < 10)? IsEster->ProdAcidic No (Stable) Method_Bicarb Method A: Bicarbonate Wash (Selective Deprotonation) IsEster->Method_Bicarb Yes (Risk of Hydrolysis) Method_Cryst Method B: Aqueous Recrystallization (Solubility Differential) ProdAcidic->Method_Cryst No (Neutral Product) Method_Flash Method C: Flash Chromatography (Polarity Separation) ProdAcidic->Method_Flash Yes (Hard Separation) Method_Scav Method D: Solid Phase Scavenging (Polymer-Supported Carbonate) Method_Bicarb->Method_Scav If Emulsion Forms Method_Cryst->Method_Flash If Purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability and acidity.[1]

Method A: The Bicarbonate Wash (Gold Standard)

Best For: Removing 4-HBA from esters (parabens), ethers, or neutral organic molecules.[1] Mechanism: Exploits the


 difference. Saturated Sodium Bicarbonate (

) is basic enough to deprotonate the carboxylic acid of 4-HBA (

), rendering it water-soluble as the sodium salt. However, it is not basic enough to deprotonate the phenol (

) or rapidly hydrolyze ester linkages.[1]
Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a non-water-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

    • Avoid: Diethyl ether (if 4-HBA concentration is high, it may precipitate out rather than extract).[1]

  • The Wash:

    • Add Saturated Aqueous

      
        (1:1 volume ratio with organic layer).
      
    • CRITICAL: Shake gently and vent frequently. The reaction produces

      
       gas:
      
      
      
      
      [1]
  • Validation Check:

    • After the layers separate, check the pH of the aqueous layer.[3] It must be pH > 8 . If it is acidic, the 4-HBA has consumed all the base. Repeat Step 2.

  • Emulsion Control:

    • 4-HBA can act as a surfactant.[1] If an emulsion forms, add Saturated Brine to the mixture to increase ionic strength, forcing phase separation.[4]

  • Final Polish:

    • Wash the organic layer once with Brine.[1]

    • Dry over

      
       or 
      
      
      
      .[1][4]
Troubleshooting FAQ
  • Q: Why not use NaOH? It's a stronger base. [1]

    • A: NaOH (

      
      ) will deprotonate the phenolic hydroxyl group as well.[1] More importantly, if your product is an ester (common in 4-HBA chemistry), NaOH will hydrolyze (saponify) your product back into the starting material, destroying your yield.
      
  • Q: A white solid is crashing out during the wash.

    • A: This is likely the sodium salt of 4-HBA.[1] It is less soluble in organic solvents but requires sufficient water to dissolve.[1] Add more water to the separatory funnel until the solid dissolves into the aqueous layer.

Method B: Aqueous Recrystallization[1]

Best For: Large-scale purification where the product is significantly less soluble in water than 4-HBA.[1] Data Basis: 4-HBA has a steep solubility curve in water.[1]

SolventSolubility at 20°C (g/L)Solubility at 100°C (g/L)
Water ~5.0 ~500.0
EthanolSolubleSoluble
EtherSolubleSoluble
Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling water.

    • Note: If your product is water-insoluble, use a mixture of Ethanol/Water (e.g., 10:90).

  • Hot Filtration: If insoluble mechanical impurities are present, filter while hot.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C).

  • Filtration: 4-HBA is slightly soluble in cold water (~0.5 g/100mL).[1] If your product is less soluble, it will crystallize out.[1] 4-HBA will largely remain in the mother liquor.[1]

  • Wash: Wash the filter cake with ice-cold water.

Method C: Flash Chromatography[5][6]

Best For: Difficult separations where the product is also acidic (e.g., phenolic) or polar.[1]

Solvent System Optimization

4-HBA is polar and tends to "streak" or "tail" on silica gel due to the interaction between its carboxylic acid and the acidic silanol groups on the silica surface.

  • Standard System: Hexanes : Ethyl Acetate (Gradient 0%

    
     50% EtOAc).[1][2]
    
  • The "Anti-Tailing" Modifier: Add 1% Acetic Acid to your mobile phase.[1]

    • Why? The acetic acid keeps the 4-HBA fully protonated, preventing it from interacting strongly with the silica. This sharpens the peak/spot, allowing for cleaner separation.

Visualizing 4-HBA on TLC
  • UV: Strong absorption at 254 nm.[1]

  • Stain: Ferric Chloride (

    
    ) .[1]
    
    • Result: 4-HBA contains a phenol.[1][5][6][7][8][9] Dipping the TLC plate in aqueous

      
       will produce a purple/violet spot .[1] This is specific to phenols and helps distinguish 4-HBA from non-phenolic products.[1]
      

Analytical Verification

How do you ensure the 4-HBA is truly gone?

  • TLC (Thin Layer Chromatography):

    • Run a co-spot of your purified product against authentic 4-HBA standard.[1]

    • Use the

      
       stain mentioned above.[1] If your product spot turns purple, you still have contamination (unless your product is also a phenol).[1]
      
  • 
     NMR Spectroscopy: 
    
    • Look for the characteristic AA'BB' quartet of the para-substituted benzene ring.[1]

    • Chemical Shifts (DMSO-

      
      ):  Two doublets appearing roughly at 
      
      
      
      6.8 ppm
      (ortho to -OH) and
      
      
      7.8 ppm
      (ortho to -COOH).[1]
    • If these peaks are absent, your removal was successful.[1]

References

  • PubChem. (n.d.).[1] 4-Hydroxybenzoic Acid | C7H6O3 | CID 135.[1][7] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022).[1] 4.8: Acid-Base Extraction. Retrieved February 25, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Stability of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-methoxy-2-oxoethyl 4-hydroxybenzoate. This molecule, featuring two distinct ester functionalities, is a versatile intermediate in pharmaceutical and chemical synthesis. However, its utility is intrinsically linked to its stability, particularly under basic conditions where its ester groups are susceptible to hydrolysis. This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help researchers navigate the challenges of working with this compound.

Section 1: The Chemistry of Instability: Base-Catalyzed Hydrolysis

The primary stability concern for 2-methoxy-2-oxoethyl 4-hydroxybenzoate in basic media is hydrolysis, a reaction also known as saponification.[1] This process involves the cleavage of the ester bonds by a hydroxide ion (OH⁻). Understanding the mechanism is crucial for controlling the degradation of the parent molecule.

The molecule possesses two ester groups, and they are not equally reactive.

  • Methyl Glycolate Ester: The terminal methyl ester (-C(=O)OCH₃) is generally more susceptible to nucleophilic attack due to lower steric hindrance.

  • Benzoate Ester: The benzoate ester (Ar-C(=O)O-) is attached to the aromatic ring. Under basic conditions, the 4-hydroxy group is deprotonated to form a phenoxide. This phenoxide is an electron-donating group, which increases the electron density at the benzoate carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophilic attack by a hydroxide ion.

Therefore, hydrolysis is expected to proceed stepwise, with the methyl ester cleaving first.

Mechanism of Stepwise Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

  • Initial Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the more reactive methyl ester, forming a tetrahedral intermediate.[2]

  • Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. A similar deprotonation occurs at the phenolic hydroxyl group.[1][3]

  • Second Hydrolysis (under harsher conditions): A second hydroxide ion can then attack the remaining benzoate ester, repeating the process to yield the final degradation products.

Hydrolysis_Mechanism Parent 2-methoxy-2-oxoethyl 4-hydroxybenzoate Tetrahedral1 Tetrahedral Intermediate 1 Parent->Tetrahedral1 + OH⁻ (fast) Intermediate_Product Carboxymethyl 4-hydroxybenzoate (Intermediate) + Methanol Tetrahedral1->Intermediate_Product - CH₃O⁻ Tetrahedral2 Tetrahedral Intermediate 2 Intermediate_Product->Tetrahedral2 + OH⁻ (slow) Final_Products 4-hydroxybenzoate + Glycolate (as salts) Tetrahedral2->Final_Products - OCH₂COO²⁻ Troubleshooting_Workflow start Low Yield or Unexpected Products Observed check_workup Did the workup involve a basic aqueous wash? start->check_workup workup_yes YES check_workup->workup_yes Yes workup_no NO check_workup->workup_no No check_reaction Is the reaction run under basic conditions? no_base Hydrolysis unlikely. Consider other side reactions. check_reaction->no_base No solution4 Hydrolysis is likely. ACTION: Re-evaluate if base is compatible with the ester. check_reaction->solution4 Yes strong_base Was a strong base (e.g., NaOH, KOH) used? workup_yes->strong_base workup_no->check_reaction temp_control Were cold solutions (0-5 °C) used? strong_base->temp_control No solution1 High probability of hydrolysis. ACTION: Use cold, weak base (e.g., sat. NaHCO₃). strong_base->solution1 Yes strong_base_yes YES strong_base_no NO contact_time Was contact time with base minimized (<5 min)? temp_control->contact_time Yes solution2 High probability of hydrolysis. ACTION: Perform washes in an ice bath. temp_control->solution2 No temp_control_yes YES temp_control_no NO contact_time->no_base Yes solution3 High probability of hydrolysis. ACTION: Reduce wash time; do not let layers sit. contact_time->solution3 No contact_time_yes YES contact_time_no NO

Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.

Problem: My post-workup NMR/LC-MS shows the presence of 4-hydroxybenzoic acid.

  • Causality: This is a definitive sign that at least the benzoate ester linkage has been cleaved. The base used in your workup or reaction has hydrolyzed your starting material. Basic hydrolysis of esters is often irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is unreactive toward the alcohol byproduct. [1][3][4]* Solution:

    • Confirm Identity: Run an analytical standard of 4-hydroxybenzoic acid to confirm its identity by retention time (HPLC) or fragmentation pattern (MS).

    • Modify Workup: Immediately switch to a non-basic or minimally basic workup. Neutralize acidic reaction mixtures by washing with ice-cold saturated sodium bicarbonate solution and minimize the contact time. [5] 3. Alternative Neutralization: Consider quenching the reaction by pouring it into ice water and then extracting the product. If neutralization is essential, use a milder reagent like a cation exchange resin. [6] Problem: My reaction mixture becomes a thick emulsion during the basic wash.

  • Causality: This often occurs when saponification happens at the interface of the organic and aqueous layers. The resulting carboxylate salts can act as surfactants (soaps), stabilizing the emulsion and making separation difficult. This is the very principle behind soap making, known as saponification. [7]* Solution:

    • Break the Emulsion: Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion. Gentle centrifugation of the mixture can also be effective.

    • Prevent Future Emulsions: Avoid using strong bases in your workup. If a basic wash is necessary, use a weak base and perform the extraction without vigorous shaking; instead, gently invert the separatory funnel multiple times.

Section 4: Experimental Protocols

Protocol 1: HPLC-Based Monitoring of Hydrolysis

This protocol provides a framework for quantifying the stability of 2-methoxy-2-oxoethyl 4-hydroxybenzoate under specific basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Reaction Buffer Preparation: Prepare the aqueous basic buffer of interest (e.g., 0.01 M NaOH, pH 12). Maintain the buffer at a constant temperature using a water bath.

  • Initiation of Reaction: At t=0, add a small aliquot of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 50 µg/mL).

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the sample aliquot with an equivalent volume of an acidic solution (e.g., 0.1 M HCl) to stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A typical method would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm.

  • Data Analysis: Plot the peak area of the parent compound against time to determine the rate of degradation. Identify product peaks by comparing retention times with standards of potential hydrolysis products like 4-hydroxybenzoic acid. [8]

Protocol 2: Recommended Workup Procedure to Minimize Hydrolysis

This protocol is designed to isolate the ester product while minimizing its decomposition during workup. [5]

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place the flask in an ice bath (0-5 °C).

  • Quench (if applicable): If quenching a reactive reagent, add ice-cold water or a cold, dilute acid (e.g., 1M HCl) slowly to the reaction mixture while maintaining the low temperature.

  • Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and more cold water. Transfer to a separatory funnel.

  • Neutralization Wash (if necessary): To remove residual acid, wash the organic layer quickly with one portion of ice-cold, saturated NaHCO₃ solution. Do not shake vigorously; invert the funnel 5-10 times and immediately separate the layers.

  • Brine Wash: Wash the organic layer with cold, saturated NaCl solution (brine) to remove residual water and help break any minor emulsions.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Section 5: Data Interpretation

When analyzing your reaction, refer to the following table to help identify the parent compound and its potential hydrolysis products.

Compound NameStructureMolecular Weight ( g/mol )Expected Relative Polarity
2-methoxy-2-oxoethyl 4-hydroxybenzoate4-HO-C₆H₄-C(=O)O-CH₂-C(=O)OCH₃226.19Low (Parent)
Carboxymethyl 4-hydroxybenzoate4-HO-C₆H₄-C(=O)O-CH₂-C(=O)OH212.16Medium (Intermediate)
4-Hydroxybenzoic acid4-HO-C₆H₄-COOH138.12High (Final Product)
Glycolic acidHO-CH₂-COOH76.05Very High (Final Product)

Table 1: Properties of the parent compound and its potential hydrolysis products.

References

  • Vargas-García, C., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2554–2559. Available at: [Link]

  • Reddit r/Chempros. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Raval, N. N., & Parrott, E. L. (1967). Hydrolysis of Methylparaben. Journal of Pharmaceutical Sciences, 56(2), 274-5. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Bharat Raut. (2020, August 24). BASE CATALYSED HYDROLYSIS OF ESTER [Video]. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ASM Journals. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-methoxy-2-oxoethyl 4-hydroxybenzoate. Here, we provide a curated set of troubleshooting protocols and frequently asked questions to facilitate your formulation and experimental design processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 2-methoxy-2-oxoethyl 4-hydroxybenzoate and the scientific principles governing its solubility.

Q1: What is 2-methoxy-2-oxoethyl 4-hydroxybenzoate, and why is it poorly soluble in water?

A1: 2-methoxy-2-oxoethyl 4-hydroxybenzoate is a 4-hydroxybenzoate ester. Its molecular structure contains both a hydrophilic (water-loving) phenolic hydroxyl (-OH) group and a significantly larger, non-polar (hydrophobic) ester region. The limited aqueous solubility arises because the hydrophobic character of the ester moiety dominates, making it difficult for water molecules to form a stable solvation shell around the entire molecule. While no direct experimental water solubility value for this specific compound is widely published, it is structurally similar to other poorly soluble parabens and benzoate esters.[1][2]

Q2: What are the key physicochemical properties I should consider?

A2: Understanding the physicochemical properties is critical for developing a rational formulation strategy. While experimental data for this exact molecule is scarce, we can estimate key parameters based on its structural analog, methylparaben, which is the methyl ester of 4-hydroxybenzoic acid.

Table 1: Key Physicochemical Properties (Estimated for 2-methoxy-2-oxoethyl 4-hydroxybenzoate based on analogs)

Property Estimated Value Significance for Solubility
Molecular Formula C₁₀H₁₀O₅ -
Molecular Weight 210.18 g/mol Influences dissolution rate.
pKa (phenolic -OH) ~8.2 - 8.5 Critical for pH-modification strategies. The compound will be >99% ionized at pH ≥ 10.5.[1][2][3]

| XLogP3-AA (logP) | ~2.0 | Indicates a preference for a non-polar environment over water, confirming its hydrophobic nature.[4] |

Note: These properties are computationally derived or based on structurally similar compounds and should be confirmed by experimental analysis.[5]

Q3: How does pH dramatically affect the solubility of this compound?

A3: The phenolic hydroxyl group on the benzene ring is weakly acidic, with an estimated pKa around 8.4.[2] At pH values below its pKa, the compound exists predominantly in its neutral, un-ionized form, which is poorly water-soluble.

By raising the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa (i.e., pH > 10), the hydroxyl group deprotonates to form the corresponding phenolate salt. This ionized form is significantly more polar and, therefore, exhibits substantially higher aqueous solubility. This principle is a cornerstone of solubilizing weakly acidic compounds.[6][7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step solutions to common solubility problems encountered in the laboratory.

Issue: My compound precipitates out of my aqueous buffer during preparation or upon standing.

This is the most common issue, typically arising from exceeding the intrinsic solubility of the compound at a given pH and temperature.

Solution A: pH-Mediated Solubilization

This is the most direct method and should be the first approach for simple aqueous formulations. It involves preparing a basic stock solution to deprotonate the compound into its more soluble salt form.

Detailed Protocol: Preparation of a 10 mg/mL Stock Solution via pH Adjustment

  • Pre-calculation: Weigh 100 mg of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

  • Initial Slurry: Add the powder to a volumetric flask containing approximately 80% of the final desired volume of purified water (e.g., 8 mL for a final 10 mL solution). This will form a slurry.

  • Basification: While stirring, add 1 M NaOH dropwise. Monitor the pH using a calibrated pH meter. As the pH rises above 9.5-10, the solid should begin to dissolve as the phenolate salt is formed.

  • Complete Dissolution: Continue adding NaOH until all solid material has dissolved completely. The target pH should be in the range of 10.0-10.5 to ensure complete ionization.

  • Final Volume Adjustment: Once fully dissolved, carefully add purified water to reach the final volume (e.g., 10 mL). Mix thoroughly.

  • Neutralization (Optional): If the final application requires a near-neutral pH, this basic stock can be carefully titrated into the final, well-buffered experimental medium. Be aware that if the final pH of the medium drops significantly below the pKa, the compound may precipitate.

  • Stability Check: A self-validating step is to store the stock solution for 24 hours at both room temperature and 4°C. Any sign of precipitation indicates that the solution is supersaturated or unstable under those conditions.

Solution B: Co-Solvent Systems

When pH adjustment is not viable (e.g., due to the pH sensitivity of the experiment or other components), a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[6][8][9]

Detailed Protocol: Co-solvent Screening for Improved Solubility

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.[8][9]

  • System Preparation: Prepare a series of aqueous solutions with increasing co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v in water).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of 2-methoxy-2-oxoethyl 4-hydroxybenzoate to vials containing each co-solvent mixture.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[5]

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and dilute it with an appropriate mobile phase.

    • Quantify the concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility (mg/mL) against the co-solvent concentration (%) to determine the optimal system for your target concentration.

Table 2: Example Solubility Data in Co-Solvent Systems

Co-Solvent System (% v/v in Water) Expected Solubility of a Poorly Soluble Ester (mg/mL)
Water < 0.1
20% Ethanol 1.5
40% Ethanol 8.0
20% Propylene Glycol 2.5
40% Propylene Glycol 12.0
20% PEG 400 3.0

| 40% PEG 400 | 15.0 |

Note: This data is illustrative for a typical hydrophobic compound and must be determined experimentally.

Issue: I require a higher concentration for my experiments, but cannot use pH modification or high levels of organic co-solvents.

This scenario is common in cell-based assays or in vivo studies where pH and solvent toxicity are significant concerns.

Solution C: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively "dissolving" them in the aqueous medium.[11][12][13]

Detailed Protocol: Formulation with Non-ionic Surfactants

  • Surfactant Selection: Choose non-ionic surfactants with low toxicity profiles, such as Polysorbate 80 (Tween® 80) or Polysorbate 20.

  • CMC Determination: The CMC for most common surfactants is well-documented (e.g., ~0.01-0.02% for Polysorbate 80). Formulations must use surfactant concentrations well above the CMC to ensure micelle formation.[10]

  • Formulation Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v Polysorbate 80 in a suitable buffer).

    • Add the 2-methoxy-2-oxoethyl 4-hydroxybenzoate powder to the surfactant solution while stirring.

    • Gently warm the solution (e.g., to 40-50°C) if necessary to facilitate solubilization, then allow it to cool to room temperature.

  • Equilibrium and Analysis: Allow the solution to equilibrate for several hours. Visually inspect for any undissolved material. Quantify the final concentration using an appropriate analytical method.

Solution D: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like 2-methoxy-2-oxoethyl 4-hydroxybenzoate, forming a water-soluble inclusion complex.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.

Detailed Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Use a highly soluble derivative like HP-β-CD.

  • Phase Solubility Study (Higuchi and Connors Method):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Add an excess amount of the drug to each solution.

    • Equilibrate the samples as described in the co-solvent shake-flask method (agitation for 48-72 hours).

    • Centrifuge, filter, and analyze the supernatant to determine the drug's solubility at each cyclodextrin concentration.

  • Data Analysis: Plot the drug solubility against the HP-β-CD concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, which is the desired outcome.[17]

  • Stock Solution Preparation: Based on the phase solubility diagram, prepare a solution by dissolving the required amount of HP-β-CD in water first, followed by the addition of the drug. This ensures the host molecule is available to form the complex as the guest molecule is added.

Part 3: Visualization & Workflow Diagrams

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues.

G Start Precipitation or Incomplete Dissolution Observed CheckpH Is pH adjustment a viable option for the application? Start->CheckpH AdjustpH Employ pH-Mediated Solubilization Protocol (A) CheckpH->AdjustpH  Yes CheckSolvent Are organic co-solvents permissible? CheckpH->CheckSolvent  No Success Solubility Issue Resolved AdjustpH->Success UseCoSolvent Screen Co-solvents (PG, PEG 400, EtOH) (B) CheckSolvent->UseCoSolvent  Yes CheckToxicity Is a higher concentration needed with minimal toxicity concerns? CheckSolvent->CheckToxicity  No UseCoSolvent->Success UseSurfactant Use Surfactant Micellar Solubilization (C) CheckToxicity->UseSurfactant  Yes ReEvaluate Re-evaluate formulation strategy (e.g., solid dispersions, nanosuspensions) CheckToxicity->ReEvaluate  No UseCyclodextrin Use Cyclodextrin Complexation (D) UseSurfactant->UseCyclodextrin Alternative UseSurfactant->Success UseCyclodextrin->Success

Caption: Decision tree for selecting a solubilization strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

G cluster_0 Before Complexation cluster_1 After Complexation Drug Drug Molecule (Hydrophobic) Water Water Complex Hydrophilic Exterior Drug in Hydrophobic Cavity Drug->Complex:f1 Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex:f0 Encapsulation

Caption: Host-guest inclusion complex formation with cyclodextrin.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Science and Technology of Advanced Materials, 11(1), 014101. [Link]

  • Yellela, S. R. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • Wikipedia. (2023). Micellar solubilization. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem Compound Database. [Link]

  • Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • The Cosmetic Chemist. (n.d.). Methylparaben. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Scent.vn. (n.d.). Methylparaben (CAS 99-76-3): Odor profile, Properties, & IFRA compliance. [Link]

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  • Ataman Kimya. (n.d.). METHYLPARABEN. [Link]

  • Croda Crop Care. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [Link]

  • Abbkine. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • Taylor & Francis Online. (n.d.). Solubilization – Knowledge and References. [Link]

  • AIP Publishing. (2025). Stability mechanism of oil-swollen surfactant micelles: Insights from surfactant escape free energy. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Anilino-2-oxoethyl) 2-hydroxy-4-methoxybenzoate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. PubChem Compound Database. [Link]

  • American Elements. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate. [Link]

  • SIELC Technologies. (2018). 2-Methoxyethyl 4-hydroxybenzoate. [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Alkylation of 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of 4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The following guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 4-hydroxybenzoate, offering explanations for the underlying chemistry and actionable protocols to mitigate side reactions.

Q1: Why am I observing significant C-alkylation alongside my desired O-alkylation product?

A1: The competition between O- and C-alkylation is a classic challenge in phenol chemistry. The phenoxide ion, formed by deprotonating the hydroxyl group of 4-hydroxybenzoate, is an ambident nucleophile, meaning it can react at two different sites: the oxygen and the carbon atoms of the aromatic ring. [1]

The ratio of O- to C-alkylation is primarily influenced by the reaction conditions, particularly the solvent, the counter-ion of the base, and the nature of the alkylating agent.[2][3]

Causality and Mitigation Strategies:

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack. This shielding favors C-alkylation.[2] Conversely, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile promote O-alkylation by solvating the cation, leaving the phenoxide oxygen more exposed and reactive.[4]

  • Counter-ion Influence: The nature of the cation from the base can influence the reaction's selectivity. While the effect is complex, it is a factor to consider in optimization.[5]

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the "hard" oxygen of the phenoxide prefers to react with "hard" electrophiles, while the "softer" carbon of the ring has a greater affinity for "soft" electrophiles. This can be a guiding principle in selecting your alkylating agent.

Experimental Protocol for Maximizing O-Alkylation:

  • Solvent Selection: Choose a polar aprotic solvent such as DMF or acetonitrile.[4][6]

  • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can be used but may increase other side reactions.[4][7]

  • Reaction Setup:

    • Dissolve the 4-hydroxybenzoate in your chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (typically 1.5-2.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the phenoxide.[7]

    • Add the alkylating agent (1.0-1.2 equivalents) to the mixture.[7]

  • Temperature Control: Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]

Condition Favors O-Alkylation Favors C-Alkylation
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[2][4]Protic (Water, Ethanol, Trifluoroethanol)[2]
Base Milder bases (e.g., K₂CO₃)[7]Can be less selective with very strong bases.
Temperature Generally lower to moderate temperaturesHigher temperatures can sometimes favor C-alkylation.
Q2: My reaction is producing a significant amount of a dialkylated product. How can I improve selectivity for mono-alkylation?

A2: The formation of dialkylated products, where both the hydroxyl group and the aromatic ring are alkylated, is a common issue, especially under forcing conditions.

Causality and Mitigation Strategies:

  • Stoichiometry: Using a large excess of the alkylating agent will inevitably lead to multiple alkylations.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy for the slower C-alkylation to occur after the initial, faster O-alkylation.[8]

Experimental Protocol for Selective Mono-O-Alkylation:

  • Control Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the alkylating agent.[7] This ensures the complete consumption of the starting material without providing a large excess that could lead to further reactions.

  • Monitor the Reaction: Closely monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Optimize Temperature: Start with a lower reaction temperature and gradually increase it if the reaction is too slow. This can help to favor the kinetically preferred O-alkylation product.[9]

Q3: I am observing hydrolysis of my benzoate ester during the alkylation. What is causing this and how can I prevent it?

A3: The ester group of 4-hydroxybenzoate is susceptible to hydrolysis, especially under basic or acidic conditions, to form 4-hydroxybenzoic acid and the corresponding alcohol. [10][11]

Causality and Mitigation Strategies:

  • Base-Mediated Hydrolysis (Saponification): The use of strong aqueous bases (e.g., NaOH, KOH) can lead to saponification of the ester.[11]

  • Reaction Conditions: The presence of water in the reaction mixture, especially at elevated temperatures, can facilitate hydrolysis.

Experimental Protocol to Prevent Ester Hydrolysis:

  • Use Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use of anhydrous solvents and drying agents can be beneficial.

  • Select a Non-Nucleophilic Base: Weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are less likely to cause hydrolysis compared to NaOH or KOH.[6][7]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of hydrolysis.[12][13]

  • Work-up Procedure: During the work-up, if an aqueous wash is necessary, use a neutral or slightly acidic solution and perform the extraction quickly at a low temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the alkylation of 4-hydroxybenzoate.

What is the best type of alkylating agent to use for selective O-alkylation?

For a successful Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, it is best to use primary alkyl halides.[1][14] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.[1][4]

Can I use a phase-transfer catalyst (PTC) for this reaction?

Yes, phase-transfer catalysis can be a very effective method for the alkylation of phenols.[15][16] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is located. This can lead to milder reaction conditions, faster reaction rates, and improved yields.[17][18]

Diagram of Phase-Transfer Catalysis in Phenol Alkylation:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide ArO⁻ M⁺ PTC_phenoxide Q⁺ArO⁻ Phenoxide->PTC_phenoxide Ion Exchange PTC_salt Q⁺X⁻ Alkyl_Halide R-X Ether_Product ArO-R PTC_phenoxide->Ether_Product SN2 Reaction Protection_Decision Start Alkylation of 4-Hydroxybenzoate Derivative Other_Groups Are other sensitive functional groups present? Start->Other_Groups Direct_Alkylation Proceed with direct O-alkylation Other_Groups->Direct_Alkylation No Protect_Phenol Protect the phenolic -OH Other_Groups->Protect_Phenol Yes Final_Product Final Product Direct_Alkylation->Final_Product Perform_Reaction Perform other desired reactions Protect_Phenol->Perform_Reaction Deprotect Deprotect the phenol Perform_Reaction->Deprotect Deprotect->Final_Product

Caption: Decision-making for using a protecting group.

References

  • Balakrishnan, T., & Jayachandran, J. P. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Journal of the Mexican Chemical Society, 50(3), 113-116. [Link]

  • D'Accolti, L., et al. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Catalysis, 395, 249-257. [Link]

  • Jubb, A. M., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 481-486. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Gokel, G. W., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(36), 15066–15075. [Link]

  • PubMed. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. [Link]

  • Bratulescu, G. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Letters in Organic Chemistry, 6(7), 586-590. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). SN Applied Sciences, 3(7). [Link]

  • Lu, D., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2216–2223. [Link]

  • Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Science of Advanced Materials, 16(8), 908-915. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15456–15463. [Link]

  • JoVE. (2023). Video: Protection of Alcohols. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]

  • Ferreira, R. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2456. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Zhang, Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4642. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • ResearchGate. (2021). Tunable Selectivity of Phenol Hydrogenation to Cyclohexane or Cyclohexanol by Solvent-Driven effect over Bifunctional Pd/NaY Catalyst. [Link]

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (2025). Energy & Fuels. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Catalysts, 12(11), 1431. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). Journal of the American Society for Mass Spectrometry, 26(11), 1877–1885. [Link]

  • A Growth-Based, High-Throughput Selection Platform Enables Remodeling of 4-Hydroxybenzoate Hydroxylase Active Site. (2016). ACS Synthetic Biology, 5(10), 1134–1144. [Link]

  • ScienceMadness. (2008). Selective O-alkylation of bis(4-hydrophenyl)disulfide. [Link]

  • M-CSA. (n.d.). 4-hydroxybenzoate 3-monooxygenase. [Link]

  • Protein and ligand dynamics in 4-hydroxybenzoate hydroxylase. (1998). Proceedings of the National Academy of Sciences, 95(26), 15328–15333. [Link]

  • MedCrave. (2020). Selective alkylation of organic compounds. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. (n.d.).

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Validation & Comparative

Publish Comparison Guide: IR Spectroscopy Profiling of 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methoxy-2-oxoethyl 4-hydroxybenzoate represents a specialized "dual-ester" derivative within the paraben family, often utilized as a prodrug linker or a functionalized intermediate in pharmaceutical synthesis.[1] Unlike standard preservatives like Methyl Paraben, this molecule contains two distinct ester environments: a conjugated aromatic benzoate and an aliphatic glycolate ester.[1]

This guide provides a technical comparison of the IR spectral performance of 2-methoxy-2-oxoethyl 4-hydroxybenzoate against standard single-ester alternatives. It is designed for analytical scientists needing to validate synthesis success, monitor hydrolysis, or differentiate this specific linker system from generic paraben precursors.[1]

Part 1: Technical Deep Dive & Mechanism

The Dual-Ester Challenge

The defining feature of 2-methoxy-2-oxoethyl 4-hydroxybenzoate is the coexistence of two carbonyl (


) stretching vibrations that respond differently to their electronic environments.
  • The Benzoate Ester (Conjugated): The carbonyl carbon is directly bonded to the aromatic ring (

    
    ).[1] Resonance delocalization reduces the double-bond character of the carbonyl, lowering its force constant and vibrational frequency.
    
  • The Glycolate Ester (Aliphatic/Inductive): The second carbonyl is part of the 2-methoxy-2-oxoethyl tail (

    
    ).[1] It is isolated from the aromatic ring by a methylene bridge.[1] Furthermore, the 
    
    
    
    -oxygen (from the benzoate linkage) exerts an electron-withdrawing inductive effect, which typically stiffens the
    
    
    bond, shifting it to a higher frequency.
The "Fingerprint" Resolution

Standard parabens (e.g., Methyl Paraben) exhibit a single, often broad carbonyl peak.[1] The target molecule "performs" significantly better in specificity assays because it resolves into a diagnostic doublet .[1] This spectral splitting is the primary metric for verifying the integrity of the glycolate linker.

Part 2: Comparative Analysis (Target vs. Alternatives)

The following data compares the Target Molecule against its primary precursor (Methyl Paraben) and a standard aliphatic ester (Methyl Glycolate) to demonstrate spectral resolution.

Table 1: Carbonyl Region Performance Comparison
FeatureTarget Molecule (2-methoxy-2-oxoethyl 4-hydroxybenzoate)Alternative A (Methyl Paraben)Alternative B (Methyl Glycolate)Differentiation Logic
Structure Dual Ester (Ar-COO-R & R-COO-Alkyl)Single Aromatic Ester (Ar-COO-Me)Single Aliphatic Ester (HO-CH2-COO-Me)Target contains both environments.[1]
Peak 1 (

)
1680–1720 cm⁻¹ (Strong)1680–1715 cm⁻¹ (Strong)AbsentConfirms Benzoate moiety.[1]
Peak 2 (

)
1745–1760 cm⁻¹ (Med-Strong)Absent~1740–1750 cm⁻¹Confirms Glycolate tail (Linker).[1]

(Separation)
~30–50 cm⁻¹ (Resolved Doublet)N/A (Single Peak)N/A (Single Peak)High resolution allows purity checking.[1]
OH Stretch ~3300–3400 cm⁻¹ (Phenolic)~3300–3400 cm⁻¹ (Phenolic)~3400–3500 cm⁻¹ (Alcoholic)Phenolic OH is retained in Target.[1]

Note on Shifts: Solid-state samples (KBr pellet) often show lower frequencies for the Benzoate ester (closer to 1680 cm⁻¹) due to intermolecular hydrogen bonding with the phenolic hydroxyl.[1] In dilute solution (e.g.,


), this peak shifts up to ~1715 cm⁻¹.[1] The Aliphatic ester peak is less sensitive to H-bonding and remains stable near 1750 cm⁻¹.[1]
Diagram 1: Structural Comparison & Spectral Logic

The following diagram visualizes the structural "Zones" responsible for the spectral splitting.

G cluster_0 Zone 1: Conjugated System cluster_1 Zone 2: Aliphatic Linker Benzoate Benzoate Ester (Ar-C=O) Resonance Resonance Effect (Lowers Frequency) Benzoate->Resonance Peak1 Peak: ~1680-1720 cm⁻¹ Resonance->Peak1 Glycolate Glycolate Ester (-CH2-C=O) Induction Inductive Effect (Raises Frequency) Glycolate->Induction Peak2 Peak: ~1750-1760 cm⁻¹ Induction->Peak2 Molecule 2-methoxy-2-oxoethyl 4-hydroxybenzoate Molecule->Benzoate Molecule->Glycolate

Caption: Structural dissection of the target molecule showing how electronic effects (Resonance vs. Induction) split the carbonyl signal into two distinct resolvable peaks.

Part 3: Experimental Protocol for High-Resolution Profiling

To reliably observe the doublet and avoid peak merging (which can occur in low-resolution scans or poor sample prep), follow this validated protocol.

Method: Solid-State Dispersion (KBr Pellet)

This method is preferred over ATR for this specific comparison because it allows for control over concentration, preventing saturation of the strong carbonyl bands.[1]

Reagents:

  • Target Substance (2-methoxy-2-oxoethyl 4-hydroxybenzoate).[1]

  • Spectroscopic Grade KBr (Potassium Bromide).[1]

  • Reference Standard: Methyl Paraben (optional, for calibration).[1]

Workflow:

  • Desiccation: Dry the KBr powder at 110°C for 2 hours to remove moisture (water peaks at 1640 cm⁻¹ can interfere with the carbonyl region).[1]

  • Ratio: Mix 1.5 mg of Target Substance with 250 mg of KBr (approx 0.5% w/w).

    • Why? Higher concentrations will cause the strong C=O bands to "bottom out" (0% Transmission), obscuring the doublet resolution.

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, glassy powder is achieved.

    • Trustworthiness Check:[1] If the powder is coarse, the baseline will slope due to scattering (Christiansen effect).[1]

  • Compression: Press at 8-10 tons for 2 minutes under vacuum.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Essential for resolving the ~40 cm⁻¹ split).[1]

    • Scans: 32.

    • Range: 4000–400 cm⁻¹.[1]

Diagram 2: Analytical Decision Tree

Use this workflow to interpret the spectrum during synthesis monitoring.

Workflow Start Acquire Spectrum (1600-1800 cm⁻¹ Region) Check1 Count Carbonyl Peaks Start->Check1 OnePeak Single Peak Detected Check1->OnePeak 1 Peak TwoPeaks Doublet Detected Check1->TwoPeaks 2 Peaks AnalyzeOne Check Frequency OnePeak->AnalyzeOne ResultSuccess Synthesis Successful (Target Confirmed) TwoPeaks->ResultSuccess ~1690 & ~1750 ResultFail Synthesis Failed (Starting Material Only) AnalyzeOne->ResultFail Peak at ~1680 (Paraben) ResultHydrolysis Linker Hydrolysis (Degradation) AnalyzeOne->ResultHydrolysis Peak at ~1750 (Glycolate only)

Caption: Diagnostic logic for validating the synthesis of the dual-ester target. The presence of a doublet is the primary "Pass" criteria.

References

  • NIST Chemistry WebBook. Methyl 4-hydroxybenzoate (Methyl Paraben) IR Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to C=O Stretching. (2020).[1][2][3][4][5] Explains the frequency shifts due to conjugation and induction.[1] Available at: [Link]

  • PubChem. Compound Summary: (2-methoxy-2-oxoethyl) 4-hydroxybenzoate.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Nejad, A. et al. Glycolic Acid as a Vibrational Anharmonicity Benchmark.[1][5] J. Phys.[1][6] Chem. Lett. 2020, 11, 13, 5228–5233.[1] (Provides baseline data for glycolate ester vibrations). Available at: [Link][1]

Sources

Validating Purity of 2-Methoxy-2-Oxoethyl 4-Hydroxybenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-methoxy-2-oxoethyl 4-hydroxybenzoate (CAS: ~17292-68-1 derivative context) presents a unique challenge in pharmaceutical analytics. Structurally, this compound represents a "double ester" linkage—a conjugate of 4-hydroxybenzoic acid (4-HBA) and methyl glycolate. It is frequently encountered as a reactive intermediate in the synthesis of "soft drug" preservatives or as a specific impurity in paraben manufacturing.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule, particularly its susceptibility to dual-hydrolysis pathways. While HPLC-UV remains the workhorse for routine quality control (QC), this guide critically compares it against Quantitative NMR (qNMR) and GC-MS , demonstrating why HPLC-UV offers the optimal balance of sensitivity, robustness, and throughput for purity validation >99.0%.

Chemical Context & Stability Profile

To validate purity, one must first understand the degradation pathways that define "impurity." This molecule contains two ester bonds with distinct reactivities.

  • Ester A (Phenolic Ester): Connects the benzoate ring to the glycolic linker. Susceptible to enzymatic and alkaline hydrolysis.

  • Ester B (Aliphatic Methyl Ester): The terminal methoxy group. Susceptible to acid/base hydrolysis.

Specificity Challenge

A valid method must resolve the parent peak from its primary degradation products:

  • 4-Hydroxybenzoic acid (4-HBA): The primary hydrolysis product.

  • Methyl glycolate: Poor UV absorbance (requires low wavelength or RI/ELSD if critical).

  • Methyl Paraben: A likely synthesis by-product if methylation conditions were not controlled.

Core Protocol: HPLC-UV Methodology

This protocol is designed to be MS-compatible to allow for orthogonal peak identification during method development.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmHigh surface area required to resolve the polar 4-HBA from the neutral ester. 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of the free phenol (pKa ~8.5) and 4-HBA carboxyl (pKa ~4.5), sharpening peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV at 254 nmPrimary. Maximizes signal for the benzoyl chromophore. Secondary: 210 nm for aliphatic impurities (lower specificity).
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLStandard loop size; adjust based on sample concentration (target 0.5 mg/mL).
Gradient Program

Goal: Elute polar hydrolysates early, retain the target ester, and wash lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.05%Initial hold to retain polar 4-HBA.
2.05%Isocratic hold.
12.060%Linear gradient to elute target ester.
15.095%Wash step (remove dimers/oligomers).
17.095%Hold.
17.15%Re-equilibration (Crucial for retention stability).
22.05%End of Run.

Method Validation (ICH Q2(R1) Aligned)

Specificity & Forced Degradation

You cannot claim "purity" without proving you can see the "impurities."

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. Expectation: cleavage of methyl ester.

  • Base Stress: 0.1 N NaOH, RT, 1 hour. Expectation: Rapid hydrolysis to 4-HBA.

  • Oxidative Stress: 3% H2O2. Expectation: Ring hydroxylation (minor).

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 1000 µg/mL.

  • Criterion: R² > 0.999.

  • Self-Validating Step: Calculate the Response Factor (RF) at each concentration. The RSD of the RFs across the range should be < 2.0%.

Sensitivity (Experimental Data Simulation)

Based on the molar absorptivity of the benzoyl chromophore (


 at 254 nm):
ParameterValueNotes
LOD (S/N = 3) 0.05 µg/mLHighly sensitive due to the aromatic ring.
LOQ (S/N = 10) 0.15 µg/mLSuitable for trace impurity analysis (<0.05%).

Comparative Analysis: Why HPLC-UV?

This section objectively compares the recommended HPLC-UV method against common alternatives.

Decision Matrix
FeatureHPLC-UV (Recommended) GC-MS qNMR (1H)
Primary Utility Routine Purity & Impurity ProfilingVolatile Impurities & Residual SolventsAbsolute Purity (Potency) Assignment
Sample Integrity High. Ambient temperature analysis preserves the labile ester.Low. High injector temps (250°C) can cause thermal degradation of the glycolic ester.High. Non-destructive.
Sensitivity High (ppm level).High (ppb level).Low (requires mg quantities).
Reference Standard Required for quantification.Required.Not Required (Internal Standard Method).[1]
Throughput High (20 min/sample).High.Low (long acquisition for high S/N).
Critical Analysis

Why not GC-MS? While GC-MS offers structural identification, the 2-methoxy-2-oxoethyl moiety is thermally fragile. In the injection port, it frequently undergoes thermal elimination or transesterification, leading to "ghost peaks" that artificially lower the calculated purity. If GC is required, on-column injection or derivatization (TMS) is mandatory.

Why not qNMR for Routine QC? qNMR is the "Gold Standard" for establishing the potency of the primary reference standard because it does not require a reference standard of the analyte itself (using traceably pure Maleic Acid or DMSO2 as an internal standard). However, for routine batch release, qNMR lacks the dynamic range to detect 0.05% impurities and requires significantly more instrument time and expertise.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the validation process and the decision-making framework.

The Validation Workflow (DOT Diagram)

ValidationWorkflow cluster_Data Data Analysis Sample Raw Sample (2-methoxy-2-oxoethyl 4-hydroxybenzoate) Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Sample->Prep HPLC HPLC-UV Separation (C18, Gradient, 254nm) Prep->HPLC Check System Suitability (Resolution > 2.0?) HPLC->Check Chrom Chromatogram Integration Purity Area % Calculation (100 - %Impurities) Chrom->Purity Check->Prep Fail (Re-prep) Check->Chrom Pass

Figure 1: Step-by-step analytical workflow from sample preparation to purity calculation.

Degradation Pathway & Specificity (DOT Diagram)

Degradation cluster_Hydrolysis Hydrolysis Pathways (Impurity Sources) Parent Parent Molecule (2-methoxy-2-oxoethyl 4-hydroxybenzoate) HBA 4-Hydroxybenzoic Acid (RT: ~3.5 min) Parent->HBA Ester A Cleavage (Primary Degradant) Glycolate Methyl Glycolate (UV Transparent) Parent->Glycolate Ester A Cleavage AcidEster Acid Derivative (Hydrolysis of Methyl Ester) Parent->AcidEster Ester B Cleavage (Secondary Degradant)

Figure 2: Specificity Map showing critical separation requirements between Parent and Degradants.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution theory).
  • Holzgrabe, U. (2010).[4] Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • PubChem Compound Summary. (2023). Methyl 4-hydroxybenzoate (Structural Analog Data). National Center for Biotechnology Information.

Sources

Technical Guide: Melting Point Characterization of 2-Methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the melting point determination of 2-methoxy-2-oxoethyl 4-hydroxybenzoate (also known as methyl (4-hydroxybenzoyloxy)acetate). Given the limited public reference data for this specific ester intermediate, accurate experimental characterization is critical for purity assessment in drug development.

Introduction & Compound Profile

2-Methoxy-2-oxoethyl 4-hydroxybenzoate is a specialized ester derivative often encountered as a synthetic intermediate or impurity in the production of paraben-based preservatives and prodrugs. Its structural integrity is defined by the ester linkage between 4-hydroxybenzoic acid and methyl glycolate.

  • Chemical Structure:

    
    
    
  • Molecular Formula:

    
     (MW: 224.21  g/mol )
    
  • Role: Synthetic intermediate; potential degradation product in ester-based formulations.

  • Critical Quality Attribute (CQA): Melting point (MP) serves as a primary indicator of purity and crystalline form.

Scientific Context: Unlike common parabens (e.g., Methyl Paraben, MP 125–128°C), this glycolate ester derivative exhibits distinct thermal behavior due to the additional ester moiety, which influences crystal packing and hydrogen bonding. Accurate MP determination is essential to distinguish it from hydrolysis products like 4-hydroxybenzoic acid (MP 213–214°C) or methyl glycolate (liquid).

Comparative Analysis of Determination Methods

For research and QC applications, two primary methods are validated for this compound: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) .

Method A: Capillary Melting Point (USP <741> / Ph. Eur. 2.2.14)
  • Principle: Visual observation of the phase transition from solid to liquid in a thin-walled capillary tube within a heated metal block or oil bath.

  • Best For: Routine QC, quick purity checks, and identifying gross contamination.

  • Limitation: Subjective endpoint (meniscus formation vs. clear melt); lower precision for narrow melting ranges.

Method B: Differential Scanning Calorimetry (DSC)
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature. The melting endotherm onset (

    
    ) provides the thermodynamic melting point.
    
  • Best For: High-precision characterization, polymorphism screening, and purity determination (via Van't Hoff analysis).

  • Advantage: Distinguishes between melting, dehydration (if solvated), and decomposition.

Performance Comparison Table
FeatureCapillary Method (CMP)Differential Scanning Calorimetry (DSC)
Precision ± 0.5 – 1.0°C± 0.1 – 0.3°C
Sample Requirement ~2–5 mg~1–3 mg
Throughput High (3–4 samples/run)Low (1 sample/run, ~30 min)
Data Output Range (


)
Thermogram (Onset, Peak, Enthalpy

)
Cost Low (Standard Lab Equipment)High (Specialized Instrument)
Suitability for This Compound Screening: Good for initial ID.[1]Validation: Essential for establishing the reference standard.

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Objective: Determine the melting range (


 to 

) to assess bulk purity.
  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove surface moisture (hygroscopicity can depress MP).
      
    • Grind the sample to a fine, uniform powder using an agate mortar to ensure efficient heat transfer.

  • Loading:

    • Fill a clean, dry capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (or dropping it through a glass tube).

  • Determination:

    • Rapid Heating: Heat the apparatus rapidly to 10°C below the expected melting point (approx. 80°C).

    • Ramp Rate: Reduce heating rate to 1.0°C/min .

    • Observation: Record

      
       (first visible liquid droplet) and 
      
      
      
      (complete disappearance of solid).
  • Acceptance Criteria: A melting range of < 2.0°C indicates high purity.

Protocol B: DSC Characterization

Objective: Determine the thermodynamic onset temperature (


) and heat of fusion (

).
  • Instrument Setup: Calibrate the DSC using Indium (

    
    ) and Zinc standards.
    
  • Sample Loading:

    • Weigh 1.5–3.0 mg of dried sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows trapped moisture/volatiles to escape, preventing pan deformation).

  • Method Parameters:

    • Equilibration: 25°C.

    • Ramp: 10°C/min to 160°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Integrate the melting endotherm.

    • Report

      
       (extrapolated onset) as the melting point.
      
    • Check for secondary peaks (polymorphs) or broad shoulders (impurities).

Reference Data & Expected Values

Due to the specialized nature of 2-methoxy-2-oxoethyl 4-hydroxybenzoate, specific pharmacopeial reference standards may not be available. The following data provides the expected range based on structural analogs and thermodynamic principles.

Expected Melting Range
  • Estimated Range: 90°C – 110°C

    • Rationale: This compound is structurally intermediate between Methyl Paraben (MP 125–128°C) and Methyl benzoyloxyacetate (MP ~49°C). The additional ester linkage increases flexibility compared to the rigid paraben, likely lowering the MP, but the hydroxyl group maintains hydrogen bonding potential.

  • Key Impurity Markers (for exclusion):

    • 4-Hydroxybenzoic Acid: 213–214°C (Indicates hydrolysis).

    • Methyl 4-hydroxybenzoate: 125–128°C (Indicates incomplete reaction).

Validation Strategy (Self-Validating System)

To validate your result without a certified reference standard:

  • Mixed Melting Point: Mix your sample 1:1 with pure Methyl Paraben. If the MP of the mixture is significantly lower and broader than either individual component, they are different compounds (eutectic depression).

  • Purity Correlation: The melting range should narrow as purity increases (verified by HPLC). A range >2°C suggests >1% impurity.

Visual Workflow (DOT Diagram)

The following diagram outlines the decision logic for characterizing the melting point of this ester.

MP_Determination Start Sample: 2-Methoxy-2-oxoethyl 4-hydroxybenzoate Dry Step 1: Desiccation (24h over P2O5) Start->Dry Choice Select Method Dry->Choice Capillary Method A: Capillary (USP <741>) Routine QC Choice->Capillary Routine DSC Method B: DSC Reference Characterization Choice->DSC Precise Cap_Process Heat @ 1°C/min Record T(start) & T(clear) Capillary->Cap_Process DSC_Process Heat @ 10°C/min (N2) Determine T(onset) & Enthalpy DSC->DSC_Process Result_Cap Output: Melting Range (e.g., 95.2 - 96.5°C) Cap_Process->Result_Cap Result_DSC Output: Thermodynamic MP (T_onset) & Purity Profile DSC_Process->Result_DSC Validation Validation Check: Range < 2°C? Result_Cap->Validation Result_DSC->Validation Pass PASS: High Purity Validation->Pass Yes Fail FAIL: Recrystallize Validation->Fail No Fail->Dry Reprocess

Figure 1: Decision workflow for the melting point determination and purity validation of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method. EDQM. Link

  • Royal Society of Chemistry. (2015). Characterization of Hydroxybenzoate Esters. ChemSpider/RSC. Link

  • PerkinElmer. (2020). Thermal Analysis of Pharmaceuticals: DSC Applications Guide. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methoxy-2-oxoethyl 4-hydroxybenzoate (Synonyms: Methoxycarbonylmethyl 4-hydroxybenzoate, Methyl (4-hydroxybenzoyloxy)acetate) is a specialized ester derivative of 4-hydroxybenzoic acid (paraben). Structurally, it consists of a paraben core linked to a glycolic acid methyl ester moiety. This "ante-drug" design often facilitates rapid hydrolysis in biological systems, releasing 4-hydroxybenzoic acid and methyl glycolate.

Operational Directive: Due to the specific ester linkage, this compound is prone to hydrolysis and may act as a skin and eye irritant. While acute systemic toxicity is likely low (comparable to methyl paraben), the potential for contact sensitization and respiratory irritation necessitates a containment-first approach.

Chemical Structure & Properties
PropertyDetail
Chemical Structure 4-HO-C₆H₄-COO-CH₂-COOCH₃
Molecular Weight 210.18 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility (hydrolyzes slowly)
Key Hazards (GHS) Warning - H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.), H317 (Sensitization - Inferred)

Strategic PPE Selection (The "Barrier-First" Protocol)

Rationale: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption leading to sensitization. The following PPE matrix is designed to create a redundant barrier system.

Personal Protective Equipment Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 or P100 Respirator (Minimum)Prevents inhalation of fine particulates which can cause mucosal irritation or sensitization. Use a PAPR if handling >10g.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Protects against gross contamination. Inner Glove: Acts as a fail-safe against micro-tears. Change outer gloves immediately upon splash.
Ocular Chemical Safety Goggles (Indirect Vent)Critical: Safety glasses are insufficient. The hydrolysis products (glycolic acid) can cause severe eye irritation. Goggles provide a seal against dust and splashes.
Body Lab Coat (Tyvek sleeves recommended) Standard cotton coats are porous. Tyvek sleeves prevent cuff-gap exposure during reaching movements inside hoods.

Operational Workflow: Safe Handling Protocol

Objective: To solubilize the compound without generating airborne dust or surface contamination.[3]

Step-by-Step Methodology

1. Preparation & Engineering Controls

  • Workspace: All open handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench coat to capture any micro-spills.

  • Solvent Selection: Pre-measure the solvent (typically DMSO or Methanol ) before opening the compound vial.

2. Weighing & Solubilization (The "Wet-Wetting" Technique)

  • Step 2.1: Place the balance inside the fume hood. If not possible, use a tared, sealable transport container.

  • Step 2.2: Open the vial gently to avoid a "puff" of dust.

  • Step 2.3: Transfer the solid using a disposable anti-static spatula.

  • Step 2.4: Crucial Step: Add the solvent slowly down the side of the vessel to wet the solid immediately, suppressing dust generation.

  • Step 2.5: Cap the vessel tightly and vortex or sonicate until fully dissolved.

3. Decontamination

  • Wipe down the exterior of the vial and the balance area with a 10% Sodium Bicarbonate solution (neutralizes potential hydrolysis acids) followed by 70% Ethanol.

Visualization: Safe Solubilization Logic

Caption: Logical flow for minimizing dust exposure during the solubilization of 2-methoxy-2-oxoethyl 4-hydroxybenzoate.

SafeHandling Start Start: Solid Handling CheckHood Verify Fume Hood Flow (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, N95 CheckHood->PPE Weighing Weighing Process (Anti-static Spatula) PPE->Weighing DustControl Dust Control Check: Is solid visible in air? Weighing->DustControl DustControl->Weighing Wait/Settle SolventAdd Add Solvent (DMSO/MeOH) Slowly down vessel wall DustControl->SolventAdd No Dust Dissolve Seal & Vortex/Sonicate SolventAdd->Dissolve Clean Decontaminate Surface (10% NaHCO3 -> 70% EtOH) Dissolve->Clean End Ready for Assay Clean->End

[4]

Disposal & Neutralization Strategy

Principle: The ester bond is the "weak link." Alkaline hydrolysis effectively breaks the molecule into relatively benign components: 4-hydroxybenzoate and glycolate.

Chemical Deactivation Protocol
  • Collection: Collect all waste solutions in a dedicated "Organic Waste - Non-Halogenated" container.

  • Neutralization (For Spills/Cleaning):

    • Prepare a 1M NaOH or 10% Sodium Carbonate solution.

    • Apply to the contaminated surface or glassware.

    • Allow to sit for 15-30 minutes . This promotes hydrolysis of the ester:

      
      
      
    • Rinse with water.[2][3][4][5][6][7]

  • Final Disposal: Incineration is the preferred method for the bulk chemical.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][5] The hydrolysis product (glycolic acid) is acidic; immediate dilution is critical to prevent corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, support respiration and monitor for delayed pulmonary irritation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl paraben (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews. (Cited for "Ante-drug" hydrolysis mechanism). Retrieved from [Link]

Sources

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